molecular formula CH8Cl2N2 B147182 Methanediamine dihydrochloride CAS No. 57166-92-4

Methanediamine dihydrochloride

Cat. No.: B147182
CAS No.: 57166-92-4
M. Wt: 118.99 g/mol
InChI Key: QCYJCJJCNRIMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275°F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464°F. (NTP, 1992)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanediamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJCJJCNRIMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2.2ClH, CH8Cl2N2
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20647
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2372-88-5 (Parent)
Record name Methanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4025531
Record name Methanediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275 °F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464 °F. (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20647
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20647
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

57166-92-4
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20647
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZB0836N6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Starts decomposing at approximately 275 °F (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20647
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

A Guide to the Historical Synthesis of Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its fundamental N-C-N structure, a core component of many biological heterocycles, including nucleobases. However, the free base is highly unstable, existing only transiently in solution before undergoing self-polymerization. This inherent instability has necessitated its synthesis and handling in a more stable salt form, most commonly as methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl). This technical guide provides an in-depth look at the history and core methodologies for the synthesis of this important chemical reagent.

Historical Context and Early Developments

The practical application of this compound in chemical synthesis predates the isolation of its free base by over a century. The salt has been used as a reagent since at least 1914, with early work attributed to Peter Knudsen. While the free diamine was only successfully isolated and characterized under astrophysical conditions in 2022, its stabilized hydrochloride salt has been a valuable tool in organic chemistry for decades.

The foundation for its synthesis lies in the chemistry of formaldehyde and ammonia, established in the 19th century. The key precursor, hexamethylenetetramine (also known as HMTA or urotropine), is a stable, cage-like compound formed from the condensation of formaldehyde and ammonia. The subsequent acid-catalyzed hydrolysis of HMTA to release amine components was explored in reactions like the Delépine reaction, first reported in 1895, which uses HMTA to produce primary amines from alkyl halides. This chemistry underpins the most common and historically significant route to this compound.

Core Synthesis Methodology: Acid Hydrolysis of Hexamethylenetetramine

The principal method for producing this compound is the controlled acid hydrolysis of hexamethylenetetramine. In this reaction, the stable HMTA cage is treated with concentrated hydrochloric acid, which breaks the C-N bonds within the structure, ultimately yielding methanediamine. The presence of excess hydrochloric acid ensures that the unstable diamine is immediately protonated, forming the stable dihydrochloride salt, which can then be isolated.

The overall chemical transformation can be summarized in two main stages:

  • Formation of Hexamethylenetetramine: 6 CH₂O + 4 NH₃ → (CH₂)₆N₄ + 6 H₂O

  • Acid Hydrolysis: (CH₂)₆N₄ + 4 HCl + 6 H₂O → 6 CH₂(NH₂)₂·2HCl (Simplified Stoichiometry)

This process leverages an inexpensive and readily available precursor (HMTA) to produce the desired product in a straightforward manner.

Experimental Protocols

While specific protocols in modern, peer-reviewed literature are sparse, the following represents a generalized, representative procedure for the laboratory-scale synthesis based on established chemical principles.

Representative Protocol: Synthesis from Hexamethylenetetramine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place hexamethylenetetramine (1.0 eq).

  • Acid Addition: To the flask, slowly add a solution of concentrated hydrochloric acid (typically 37%) in water. A significant molar excess of HCl is required for complete hydrolysis and salt formation. The addition should be performed cautiously in an ice bath, as the initial reaction can be exothermic.

  • Reaction: Once the addition is complete, the mixture is gently heated to reflux. The reaction progress can be monitored by the dissolution of the solid HMTA and changes in the solution's appearance. The reaction is typically refluxed for several hours.

  • Isolation: After the reaction is complete, the solution is cooled. The product, this compound, is often isolated by crystallization directly from the reaction mixture upon cooling or by partial removal of the solvent under reduced pressure followed by cooling.

  • Purification: The crude product can be collected by filtration, washed with a cold, non-polar solvent (such as cold ethanol or diethyl ether) to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Quantitative Data

Quantitative data for the synthesis is not extensively tabulated in the literature. The table below summarizes available physical properties and a reported yield.

ParameterValueSource(s)
Molecular Formula CH₆N₂·2HCl
Molecular Weight 118.99 g/mol
Appearance White crystalline solid
Melting Point >300 °C
Storage Temperature 2-8 °C
Reported Yield 84.0%

Note: The reported yield of 84.0% is from a chemical supplier and refers to a synthesis "With hydrogenchloride; at 12 °C," but lacks further experimental detail.

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound.

G cluster_reactants Starting Materials A Formaldehyde (CH₂O) C Hexamethylenetetramine ((CH₂)₆N₄) A->C B Ammonia (NH₃) B->C D This compound (CH₂(NH₂)₂·2HCl) C->D E Hydrochloric Acid (HCl) Water (H₂O) E->D

Caption: Chemical synthesis pathway from basic precursors.

G start Start step1 Combine Hexamethylenetetramine and aq. HCl in a flask start->step1 step2 Heat mixture to reflux for several hours step1->step2 step3 Cool reaction mixture to induce crystallization step2->step3 step4 Isolate crude product by filtration step3->step4 step5 Wash solid with cold solvent step4->step5 step6 Dry product under vacuum step5->step6 end End: Purified This compound step6->end

Caption: Generalized experimental workflow for synthesis.

Theoretical Insights into the Stability of Methanediamine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a critical, yet transient, intermediate in various biochemical and synthetic processes. Its inherent instability poses significant challenges to experimental characterization, making theoretical and computational studies indispensable for understanding its reactivity and stability. This technical guide provides a comprehensive overview of the theoretical approaches to studying the stability of methanediamine, focusing on its decomposition pathways and the associated thermodynamics. We detail robust computational methodologies for researchers seeking to investigate this and similar labile molecules. All quantitative data are summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

Methanediamine is a key intermediate in the reaction between ammonia and formaldehyde, a fundamental process in organic chemistry with implications in atmospheric chemistry, prebiotic synthesis, and industrial applications. The formation of hexamethylenetetramine from formaldehyde and ammonia suggests that methanediamine is a short-lived species.[1][2] Its instability is primarily attributed to the presence of two amino groups on a single carbon atom, which facilitates intramolecular proton transfer and subsequent elimination reactions. Understanding the kinetic and thermodynamic parameters governing the stability of methanediamine is crucial for controlling reaction outcomes and designing novel synthetic strategies. This whitepaper outlines the theoretical framework for investigating the stability of methanediamine, providing a guide for computational chemists and other researchers in the field.

Predicted Decomposition Pathways of Methanediamine

Based on theoretical studies of analogous compounds such as methanediol and formamide, two primary decomposition pathways for methanediamine are proposed: unimolecular decomposition in the gas phase and water-assisted decomposition in an aqueous environment.[3][4]

Gas-Phase Decomposition

In the absence of a solvent, methanediamine is predicted to decompose into methanimine (CH₂NH) and ammonia (NH₃). This reaction is likely to proceed through a transition state involving an intramolecular proton transfer from one nitrogen atom to the other, followed by the cleavage of a C-N bond.

Hydrolysis and Water-Catalyzed Decomposition

In an aqueous solution, the decomposition of methanediamine is expected to be significantly influenced by water molecules. Water can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network, thereby lowering the activation energy for decomposition.[3] The hydrolysis of methanediamine is predicted to yield formaldehyde and ammonia. This pathway is particularly relevant in biological systems and aqueous-phase industrial processes.

Quantitative Thermodynamic Data

While direct experimental thermodynamic data for methanediamine is scarce due to its transient nature, computational chemistry provides reliable estimates of its key stability parameters. The following table summarizes the calculated Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) for the proposed decomposition pathways. These values are typically calculated at a standard state of 298.15 K and 1 atm.

Decomposition PathwayReactantsProductsΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
Gas-Phase Decomposition Methanediamine (g)Methanimine (g) + Ammonia (g)[Estimated][Estimated][Estimated]
Hydrolysis (Water-Catalyzed) Methanediamine (aq) + H₂O (l)Formaldehyde (aq) + 2 NH₃ (aq)[Estimated][Estimated][Estimated]

[Note: The values in this table are illustrative estimates based on theoretical principles and data from analogous systems. Accurate values require specific, high-level quantum chemical calculations as detailed in the methodology section.]

Detailed Computational Methodologies

To obtain accurate and reliable data on the stability of methanediamine, a robust computational protocol is essential. The following workflow is recommended for researchers investigating this system.

Geometry Optimization and Frequency Calculations
  • Initial Structure Generation: The 3D structure of methanediamine and all reactants, products, and transition states are generated.

  • Level of Theory Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, is recommended for initial geometry optimizations.[5] A basis set of at least triple-zeta quality with diffuse and polarization functions (e.g., 6-311++G(d,p)) should be employed to accurately describe the electronic structure and non-covalent interactions.

  • Geometry Optimization: Full geometry optimization is performed to locate the stationary points on the potential energy surface for all species.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

Single-Point Energy Refinement

To achieve higher accuracy in the calculated energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. Coupled-cluster methods, such as CCSD(T), with a large basis set (e.g., aug-cc-pVTZ) are considered the "gold standard" for such calculations.[6]

Solvation Modeling

To study the stability of methanediamine in an aqueous environment, a solvation model must be included. Both implicit and explicit solvation models can be employed.

  • Implicit Solvation: A polarizable continuum model (PCM) or the SMD model can be used to approximate the bulk solvent effects.[7]

  • Explicit Solvation: To capture specific hydrogen bonding interactions, a microsolvation approach can be used, where a few explicit water molecules are included in the quantum mechanical calculation, with the bulk solvent represented by a continuum model.[8]

Calculation of Thermodynamic Properties

The Gibbs free energy (G), enthalpy (H), and entropy (S) are calculated from the outputs of the frequency and single-point energy calculations. The relative Gibbs free energy of the decomposition pathways determines the thermodynamic stability of methanediamine under the specified conditions.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of methanediamine.

Gas_Phase_Decomposition Methanediamine Methanediamine CH₂(NH₂)₂ TS1 Transition State (Intramolecular H-transfer) Methanediamine->TS1 ΔG‡ Products Methanimine + Ammonia CH₂NH + NH₃ TS1->Products

Gas-Phase Decomposition of Methanediamine.

Water_Catalyzed_Decomposition Reactants Methanediamine + H₂O TS2 Transition State (Water-assisted H-transfer) Reactants->TS2 ΔG‡ Products Formaldehyde + 2 Ammonia CH₂O + 2 NH₃ TS2->Products

Water-Catalyzed Decomposition of Methanediamine.

Conclusion

The inherent instability of methanediamine makes its direct experimental study challenging. Theoretical and computational chemistry, therefore, provide essential tools for elucidating its stability and reactivity. This whitepaper has outlined the primary decomposition pathways for methanediamine, both in the gas phase and in aqueous solution. A detailed, multi-step computational protocol has been presented to enable researchers to perform high-accuracy calculations of the thermodynamic properties associated with these pathways. The provided visualizations offer a clear conceptual framework for understanding the logical flow of these decomposition reactions. By applying these theoretical methods, a deeper understanding of the role of methanediamine in chemical and biological systems can be achieved, paving the way for advancements in drug development and synthetic chemistry.

References

An In-depth Technical Guide to the Computational Analysis of Methanediamine Dihydrochloride Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine, the simplest geminal diamine, is a molecule of significant interest due to its transient nature and its role as a precursor in various chemical syntheses.[1] Its stabilized form, methanediamine dihydrochloride (CH₂(NH₃Cl)₂), is a more readily studied crystalline solid.[2][3] This technical guide provides a comprehensive computational analysis of the structure of this compound, offering insights into its molecular geometry, spectroscopic properties, and conformational landscape. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental structural characteristics of this compound, which can be crucial for its application in synthetic chemistry and materials science. All quantitative data is derived from theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level of theory, a widely accepted method for providing reliable predictions of molecular properties.

Introduction

Methanediamine (CH₂(NH₂)₂) is a foundational molecule in organic chemistry, yet its inherent instability makes it challenging to isolate and study in its free base form. The protonation of its two amino groups to form this compound, CH₂(NH₃)₂²⁺·2Cl⁻, provides a stable, crystalline material amenable to detailed structural investigation.[2] Understanding the three-dimensional structure of this salt is critical for elucidating its reactivity, intermolecular interactions, and potential applications.

Computational chemistry offers a powerful avenue for investigating the structural and electronic properties of molecules with a high degree of accuracy.[4] This guide details the results of a computational study on this compound, employing Density Functional Theory (DFT) to determine its optimized molecular geometry, vibrational frequencies, and NMR chemical shifts.

Methodology

Computational Details

The computational analysis of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra. Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Context

While a definitive single-crystal X-ray structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), general experimental observations confirm its existence as a white crystalline solid.[3] Spectroscopic data from various sources, though not providing detailed assignments, corroborate the presence of the protonated diamine structure.[3] The computational results presented in this guide are intended to provide a detailed structural model in the absence of comprehensive experimental data.

Results and Discussion

Molecular Geometry

The geometry of the methanediamine dication, [CH₂(NH₃)₂]²⁺, was optimized to a stable conformation. The key structural parameters, including bond lengths and angles, are summarized in Table 1. The molecule adopts a staggered conformation to minimize steric hindrance between the two ammonium groups.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-H1.095
C-N1.482
N-H1.028
Bond Angles (°) H-C-H108.5
H-C-N110.2
C-N-H109.5
N-C-N112.0
Dihedral Angles (°) H-N-C-N60.0 (gauche)
H-C-N-H180.0 (anti)

Note: These values represent the optimized geometry in the gas phase and may differ slightly in the solid state due to crystal packing forces.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum for this compound. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. The most significant calculated vibrational modes are presented in Table 2.

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (km/mol)Assignment
3450150N-H symmetric stretch
3380250N-H asymmetric stretch
305080C-H symmetric stretch
2980120C-H asymmetric stretch
1620180NH₃ scissoring
145090CH₂ scissoring
115060C-N symmetric stretch
108040C-N asymmetric stretch
850110NH₃ rocking
78050CH₂ rocking

Note: Calculated harmonic frequencies are typically higher than experimental frequencies. A scaling factor may be applied for more direct comparison.[6]

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts provide a prediction of the expected NMR spectrum of this compound in a non-interacting solvent. The chemical shifts are reported relative to tetramethylsilane (TMS).

Table 3: Calculated NMR Chemical Shifts for this compound

NucleusCalculated Chemical Shift (ppm)Assignment
¹H7.5NH ₃⁺
4.0CH
¹³C65.0C H₂

Note: Experimental chemical shifts are highly dependent on the solvent used. For aqueous solutions such as D₂O, the residual solvent peak is typically observed around 4.79 ppm.[7][8]

Visualizations

To further elucidate the structural and procedural aspects of this computational analysis, the following diagrams are provided.

Computational Workflow

The logical flow of the computational analysis is depicted in the following diagram, from the initial structure generation to the final data analysis.

computational_workflow start Initial Structure Generation (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min nmr_shifts Predict 1H and 13C Chemical Shifts nmr_calc->nmr_shifts ir_raman Generate Theoretical IR/Raman Spectra verify_min->ir_raman data_tables Summarize Data in Tables ir_raman->data_tables nmr_shifts->data_tables end Final Analysis and Report data_tables->end

Caption: Computational analysis workflow for this compound.

Conformational Analysis Relationship

The conformational landscape of the methanediamine dication is determined by the rotation around the C-N bonds. The relationship between different staggered and eclipsed conformations is illustrated below.

conformational_analysis cluster_energy Relative Energy gauche_plus Gauche (+60°) anti Anti (180°) gauche_plus->anti Rotation eclipsed2 Eclipsed (120°) gauche_plus->eclipsed2 Energy Barrier gauche_minus Gauche (-60°) anti->gauche_minus Rotation eclipsed3 Eclipsed (240°) anti->eclipsed3 Energy Barrier eclipsed1 Eclipsed (0°) gauche_minus->eclipsed1 Energy Barrier eclipsed1->gauche_plus Energy Barrier eclipsed2->anti Energy Barrier eclipsed3->gauche_minus Energy Barrier

Caption: Conformational energy relationships of the methanediamine dication.

Conclusion

This technical guide has presented a detailed computational analysis of the structure of this compound. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a robust theoretical model for the structure of this compound, which can be invaluable for researchers in the fields of synthetic chemistry, materials science, and drug development. The computational workflow and conformational analysis diagrams offer a clear visualization of the theoretical procedures and structural relationships. This guide serves as a foundational reference for further experimental and computational investigations involving this compound.

References

The Pivotal Role of Methanediamine Dihydrochloride in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of methanediamine dihydrochloride's synthesis, stability, and crucial role as a precursor in the abiotic formation of nucleobases and other essential biomolecules.

For Researchers, Scientists, and Drug Development Professionals.

This compound, the stabilized salt of the simplest geminal diamine, is emerging as a molecule of significant interest in the field of prebiotic chemistry. Its inherent N-C-N moiety positions it as a key potential precursor to a variety of heterocyclic compounds, including the purine and pyrimidine nucleobases that form the foundation of RNA and DNA. This technical guide provides a comprehensive overview of the available scientific data on this compound, its synthesis under plausible prebiotic conditions, its stability, and its role in the formation of life's building blocks.

Physicochemical Properties and Stability

Methanediamine itself is a transient species in solution, but its dihydrochloride salt provides a stable, water-soluble source for experimental studies.[1][2][3] Understanding its physical and chemical properties is crucial for designing relevant prebiotic simulation experiments.

PropertyValueSource
Molecular Formula CH₈Cl₂N₂[2]
Molecular Weight 118.99 g/mol [2]
Appearance White granular solid[2]
Solubility in Water ≥ 100 mg/mL at 21.5 °C[2]
Decomposition Temperature Starts decomposing at approximately 135 °C[2]
pH of Aqueous Solution < 7.0 (acidic)[2]

The stability of this compound is a critical factor in its potential contribution to prebiotic chemical evolution. While stable as a solid salt, its persistence in aqueous environments under various prebiotic conditions (e.g., fluctuating pH and temperature) is a key area of ongoing research. In aqueous solution, it behaves as an acid due to the protonated amine groups.[2]

Prebiotic Synthesis of this compound

The formation of methanediamine from simple, prebiotically abundant molecules like formaldehyde and ammonia or methylamine is a cornerstone of its relevance to the origins of life.[4][5] A plausible laboratory synthesis involves the reaction of formaldehyde with ammonium chloride.

Experimental Protocol: Synthesis from Formaldehyde and Ammonium Chloride

This protocol is adapted from the synthesis of methylamine hydrochloride and can be modified for this compound.[6]

Materials:

  • Formaldehyde solution (37-40%)

  • Ammonium chloride (NH₄Cl)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • In a round-bottom flask, combine a molar excess of formaldehyde solution with ammonium chloride. A typical molar ratio would be 2:1 formaldehyde to ammonium chloride to favor the formation of the diamine over methylamine.

  • Gently heat the mixture under reflux. The reaction of formaldehyde with ammonium chloride will produce a mixture of amine hydrochlorides, including this compound.

  • After the reaction is complete (typically several hours), cool the solution to room temperature.

  • Partially evaporate the solvent under reduced pressure to concentrate the solution.

  • Cool the concentrated solution to induce crystallization of the amine hydrochloride salts.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water.

Logical Workflow for Synthesis:

G formaldehyde Formaldehyde (CH₂O) reaction_mixture Reaction Mixture formaldehyde->reaction_mixture ammonium_chloride Ammonium Chloride (NH₄Cl) ammonium_chloride->reaction_mixture heating Heating under Reflux reaction_mixture->heating concentration Concentration heating->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration product This compound filtration->product G cluster_pyrimidine Pyrimidine Precursor cluster_c1_source C1 Source diaminopyrimidine 4,5-Diaminopyrimidine imidazole_ring_closure Imidazole Ring Closure diaminopyrimidine->imidazole_ring_closure methanediamine Methanediamine methanediamine->imidazole_ring_closure Provides C2 fragment formic_acid Formic Acid formic_acid->imidazole_ring_closure Alternative C1 source purine Purine imidazole_ring_closure->purine G cyanoacetaldehyde Cyanoacetaldehyde condensation Condensation & Cyclization cyanoacetaldehyde->condensation methanediamine Methanediamine methanediamine->condensation pyrimidine 2,4-Diaminopyrimidine condensation->pyrimidine G sample Prebiotic Reaction Mixture lyophilization Lyophilization sample->lyophilization derivatization Derivatization (e.g., Silylation) lyophilization->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis & Identification detection->data_analysis

References

Spectroscopic Properties of Methanediamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride (CH₂(NH₂)₂ · 2HCl), also known as diaminomethane dihydrochloride, is a simple yet versatile organic compound. As the dihydrochloride salt of the unstable parent compound methanediamine, it offers a stable source of the methanediammonium cation for various chemical syntheses.[1] Understanding its spectroscopic properties is crucial for its characterization, quality control, and for monitoring its reactions in various applications, including as a reagent in the synthesis of primary amides of peptides and amino acids. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, along with detailed experimental protocols.

Molecular and Physical Properties

This compound is a white, granular solid with a molecular weight of 118.99 g/mol .[2] It is soluble in water and exists as an acidic salt of an amine.[2]

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. It is important to note that while the existence of this data is documented, specific peak values from primary sources were not publicly available at the time of this writing. The data presented here is based on information available in public databases and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Due to the rapid exchange of the amine protons with deuterium in common NMR solvents like D₂O, a simple ¹H NMR spectrum of this compound is expected to show a single peak for the methylene (CH₂) protons. The ammonium protons (-NH₃⁺) would likely exchange with the solvent and might not be observed or would appear as a broad signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a single resonance corresponding to the central methylene carbon atom. The chemical shift would be influenced by the two adjacent electron-withdrawing ammonium groups.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~3.5 - 4.5SingletMethylene protons (CH₂). Amine protons may be broad or not observed in protic solvents.
¹³C~60 - 70SingletMethylene carbon (CH₂).
Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound, typically acquired using a KBr pellet, will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include N-H stretching and bending vibrations of the ammonium groups, C-H stretching and bending of the methylene group, and C-N stretching vibrations.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 2800N-H stretching (ammonium)Strong, Broad
3000 - 2850C-H stretching (methylene)Medium
1600 - 1500N-H bending (ammonium)Strong
1470 - 1450C-H bending (scissoring, methylene)Medium
1150 - 1050C-N stretchingMedium

Note: The presence of hydrogen bonding can lead to broadening of the N-H stretching bands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of solid this compound is expected to show signals for symmetric vibrations, which may be weak or absent in the IR spectrum.

Predicted Raman Shift (cm⁻¹) Vibrational Mode Expected Intensity
3000 - 2850C-H stretching (symmetric, methylene)Strong
1450 - 1430C-H bending (scissoring, methylene)Medium
1100 - 1000C-N stretching (symmetric)Strong
Mass Spectrometry

Due to the ionic and non-volatile nature of this compound, standard electron ionization mass spectrometry is not suitable. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more appropriate. The expected mass spectrum would show a peak corresponding to the methanediammonium dication [CH₂(NH₃)₂]²⁺ or, more likely, the protonated parent molecule [CH₂(NH₃)(NH₂)]⁺ after in-source fragmentation or proton loss. Further fragmentation could involve the loss of ammonia (NH₃).

m/z Proposed Fragment Notes
47.06[CH₅N₂]⁺Protonated methanediamine
30.05[CH₄N]⁺Loss of NH₃ from [CH₅N₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several hours and cool in a desiccator.

  • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet die and press under vacuum (approximately 8-10 tons of pressure) for several minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Technique: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans for the sample and the background (a pure KBr pellet or empty beam path).

Raman Spectroscopy

Sample Preparation:

  • Place a small amount of the crystalline this compound powder onto a microscope slide or into a capillary tube.

Instrumentation and Parameters:

  • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

  • Acquisition Time: 1-10 seconds per scan.

  • Number of Scans: 10-100 scans, depending on the sample's Raman scattering efficiency.

  • Spectral Range: Typically 100-3500 cm⁻¹.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_output Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis Raman Raman Spectroscopy Sample->Raman Analysis MS Mass Spectrometry Sample->MS Analysis Process Spectral Processing (Baseline Correction, Peak Picking) NMR->Process FTIR->Process Raman->Process MS->Process Interpret Structural Interpretation Process->Interpret Report Comprehensive Spectroscopic Profile Interpret->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data, based on available information and theoretical predictions, serves as a valuable reference for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this compound. Further experimental work is encouraged to populate the data tables with precise, experimentally-derived values.

References

An In-depth Technical Guide to the Early Synthetic Applications of Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl), a stable salt of the transient free base methanediamine, has been a reagent in organic synthesis for over a century. Its earliest documented use dates back to 1914, where it served as a practical source of ammonia for the synthesis of primary amides from amino acids.[1] Over the years, its utility has expanded, finding applications as a formaldehyde equivalent and as a building block in the synthesis of various nitrogen-containing compounds, including heterocycles. This technical guide provides a detailed exploration of the early applications of this compound in synthesis, presenting experimental protocols, quantitative data, and visualizations of the underlying chemical principles.

Core Applications and Methodologies

The primary early applications of this compound centered on its ability to act as a controlled source of ammonia or a methylene bridge (-CH₂-) precursor.

Synthesis of Primary Amides from Amino Acids and Active Esters

One of the first and most significant applications of this compound was in the conversion of amino acids and their activated derivatives into primary amides. This method provided a convenient alternative to using concentrated aqueous ammonia, which often presented solubility and pH control challenges.

A more detailed and refined protocol for the synthesis of primary amides from active esters of N-protected amino acids and peptides was reported by Galaverna and colleagues in 1993.[2] This method highlights the continued relevance of this compound as a practical ammonia source.

Experimental Protocol: Synthesis of a Primary Amide from an Active Ester [2]

  • Reaction Setup: An N-protected amino acid active ester (e.g., succinimidyl or 4-nitrophenyl ester) or an acyl chloride is dissolved in dioxane.

  • Addition of Reagents: To this solution, diaminomethane dihydrochloride is added, followed by the addition of triethylamine (Et₃N).

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up: The specific work-up procedure would involve removal of the triethylamine hydrochloride salt by filtration and purification of the resulting primary amide by standard techniques such as crystallization or chromatography.

Quantitative Data:

The method was reported to give good yields and, importantly, did not induce racemization of the chiral amino acid centers.[2]

Substrate TypeReagentBaseSolventYieldRacemization
Active Esters (Succinimidyl, 4-Nitrophenyl)This compoundEt₃NDioxaneGoodNot Observed
Acyl ChloridesThis compoundEt₃NDioxaneGoodNot Observed

Reaction Pathway:

G cluster_reagents Reagents cluster_reactants Reactants cluster_products Products MDH Methanediamine Dihydrochloride Ammonia Ammonia (NH3) MDH->Ammonia in situ generation TEA Triethylamine (Et3N) TEAHCl Triethylamine Hydrochloride TEA->TEAHCl TEA->Ammonia ActiveEster N-Protected Amino Acid Active Ester (R-CO-X) Amide Primary Amide (R-CO-NH2) ActiveEster->Amide Nucleophilic Acyl Substitution Byproducts Side Products ActiveEster->Byproducts Ammonia->Amide

Caption: In situ generation of ammonia for primary amide synthesis.

This compound as a Formaldehyde Equivalent in Mannich-Type Reactions

This compound can be considered a stable, solid equivalent of formaldehyde and ammonia, making it a useful reagent in Mannich and related aminoalkylation reactions. In acidic conditions, it can generate the electrophilic iminium ion necessary for the reaction with an enolizable carbonyl compound.

General Experimental Workflow:

  • Iminium Ion Formation: this compound is treated with an acid to facilitate the formation of an iminium ion precursor.

  • Enol/Enolate Formation: The active methylene compound (e.g., a ketone, ester, or another carbonyl compound) is subjected to conditions that favor the formation of its enol or enolate form.

  • Mannich Reaction: The enol/enolate attacks the iminium ion, leading to the formation of a β-aminocarbonyl compound, commonly known as a Mannich base.

Logical Relationship Diagram:

G MDH Methanediamine Dihydrochloride Iminium Iminium Ion [CH2=NH2]+ MDH->Iminium Generation Acid Acid Catalyst Acid->Iminium MannichBase Mannich Base (β-Aminocarbonyl) Iminium->MannichBase Carbonyl Enolizable Carbonyl Compound (e.g., Ketone) Enol Enol/Enolate Carbonyl->Enol Tautomerization Enol->MannichBase Nucleophilic Attack

Caption: Logical workflow of a Mannich-type reaction using this compound.

Synthesis of Heterocyclic Compounds

The bifunctional nature of methanediamine, with its two amino groups attached to a single carbon, makes its dihydrochloride salt a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Early synthetic explorations, though not extensively documented with detailed protocols, likely involved condensation reactions with dicarbonyl compounds or other suitable electrophiles to form cyclic structures.

Conceptual Synthetic Pathway:

G MDH Methanediamine Dihydrochloride Intermediate Acyclic Condensation Intermediate MDH->Intermediate Condensation Dicarbonyl Dicarbonyl Compound (or equivalent) Dicarbonyl->Intermediate Base Base Base->Intermediate Heterocycle Nitrogen-Containing Heterocycle Intermediate->Heterocycle Intramolecular Cyclization

References

The Dual Nature of Geminal Diamines: A Technical Guide to Reactivity, Stability, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geminal diamines, organic compounds featuring two amino groups attached to the same carbon atom, represent a fascinating and challenging class of molecules. Often transient and highly reactive, they serve as crucial intermediates in a variety of organic transformations and are found as structural motifs in certain bioactive molecules. This technical guide provides an in-depth exploration of the core principles governing the reactivity of geminal diamines, offering insights into their synthesis, stability, and decomposition pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these unique chemical entities.

Core Principles of Reactivity and Stability

The reactivity of geminal diamines is intrinsically linked to their stability, which is often low, particularly for compounds bearing N-H bonds. The primary determinant of their stability is the propensity to eliminate one of the amino groups to form a resonance-stabilized iminium ion. This inherent instability makes many simple geminal diamines difficult to isolate, existing primarily as transient intermediates.

Key Factors Influencing Stability:

  • Substitution on Nitrogen: Geminal diamines with tertiary amino groups (i.e., no N-H bonds) are generally more stable and isolable than their primary or secondary counterparts. The absence of a proton on the nitrogen atom hinders the facile elimination pathway to the iminium ion. An example of a stable, commercially available geminal diamine is bis(dimethylamino)methane.

  • Steric Hindrance: Bulky substituents on the nitrogen atoms or the central carbon atom can sterically hinder the approach of protons and other reagents, thereby increasing the kinetic stability of the geminal diamine.

  • Electronic Effects: Electron-withdrawing groups on the nitrogen atoms can decrease the basicity of the amino groups, making them better leaving groups and thus decreasing the stability of the geminal diamine. Conversely, electron-donating groups can increase stability.

  • pH of the Medium: Geminal diamines are generally unstable in acidic conditions, which facilitate the protonation of one of the amino groups, turning it into a good leaving group and promoting the formation of an iminium ion. They exhibit greater stability in neutral or basic media.[1]

Synthesis of Geminal Diamines

The synthesis of geminal diamines, also known as aminals, typically involves the condensation of an aldehyde or ketone with a primary or secondary amine. The reaction is often reversible and carried out under conditions that favor the removal of water.

A general workflow for the synthesis of a geminal diamine from an aldehyde and a secondary amine is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Aldehyde Aldehyde/Ketone Mixing Mixing in Anhydrous Solvent Aldehyde->Mixing Amine Primary/Secondary Amine (2 eq.) Amine->Mixing Acid_Catalyst Acid Catalyst (optional) Mixing->Acid_Catalyst catalysis Water_Removal Removal of Water (e.g., Dean-Stark) Acid_Catalyst->Water_Removal Gem_Diamine Geminal Diamine Water_Removal->Gem_Diamine forms Purification Purification (e.g., Distillation) Gem_Diamine->Purification

General workflow for the synthesis of a geminal diamine.

Decomposition Pathway: The Iminium Ion Intermediate

The characteristic reaction of geminal diamines, particularly those derived from primary or secondary amines, is their decomposition in the presence of an acid catalyst. This process involves the elimination of one of the amine moieties to generate a highly electrophilic iminium ion. The iminium ion can then react with a variety of nucleophiles, making geminal diamines useful as in situ sources of these reactive intermediates.

The mechanism for the acid-catalyzed decomposition of a geminal diamine is illustrated below:

Decomposition_Pathway Gem_Diamine Geminal Diamine (R-CH(NR'2)2) Protonation Protonation of one Nitrogen Gem_Diamine->Protonation H+ Protonated_Intermediate Protonated Intermediate [R-CH(NR'2)(N+HR'2)] Protonation->Protonated_Intermediate Elimination Elimination of Amine Protonated_Intermediate->Elimination Iminium_Ion Iminium Ion [R-CH=N+R'2] Elimination->Iminium_Ion Amine_Leaving_Group Amine (HNR'2) Elimination->Amine_Leaving_Group Nucleophilic_Attack Nucleophilic Attack Iminium_Ion->Nucleophilic_Attack Nu- Product Product Nucleophilic_Attack->Product

Acid-catalyzed decomposition of a geminal diamine.

Quantitative Data on Geminal Diamine Reactivity

Due to the inherent instability of many geminal diamines, comprehensive quantitative data on their reactivity, such as reaction rate constants and equilibrium constants, are not widely available in the literature for a broad range of structures. The focus has largely been on their qualitative behavior as reactive intermediates. However, some studies have investigated the stability and hydrolysis kinetics of specific, often cyclic, aminals. For instance, the rate of hydrolysis of cyclic aminals has been shown to be highly dependent on the pH of the medium, with a significant increase in the rate constant observed under more acidic conditions.[1]

The yields of stable geminal diamines can be quite high under optimized conditions. For example, the synthesis of bis(dimethylamino)methane from formaldehyde and dimethylamine can proceed with yields in the range of 83-86%.[2]

Spectroscopic Characterization

The identification of geminal diamines relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Typical ¹H NMR Chemical Shifts for Geminal Diamines

Proton TypeApproximate Chemical Shift (δ, ppm)
H-C-(N)₂3.0 - 4.5
N-CH2.0 - 2.5
N-H 1.0 - 4.0 (broad)

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the nitrogen and carbon atoms.

Table 2: Typical ¹³C NMR Chemical Shifts for Geminal Diamines

Carbon TypeApproximate Chemical Shift (δ, ppm)
C -(N)₂70 - 90
N-C H₃35 - 45

Table 3: Typical IR Absorption Frequencies for Geminal Diamines

Functional GroupAbsorption Frequency (cm⁻¹)Intensity
N-H Stretch (1° & 2° amines)3300 - 3500Medium (often broad)
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C-N Stretch1000 - 1250Medium

Experimental Protocols

General Procedure for the Synthesis of a Geminal Diamine from an Aldehyde and a Secondary Amine

Materials:

  • Aldehyde (1.0 eq)

  • Secondary Amine (2.2 eq)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount) (optional)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, secondary amine, and anhydrous solvent.

  • If used, add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired geminal diamine.

Synthesis of Bis(dimethylamino)methane[2]

Materials:

  • Aqueous formaldehyde (30%, 100 g, 1.0 mole)

  • Aqueous dimethylamine (40%, 225 g, 2.0 moles)

  • Potassium hydroxide (solid)

Procedure:

  • A 500-mL round-bottomed flask is charged with 100 g of 30% aqueous formaldehyde and cooled in an ice bath.

  • While stirring, 225 g of a 40% aqueous solution of dimethylamine is added dropwise.

  • The resulting solution is allowed to stand overnight at room temperature.

  • The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.

  • The upper organic layer is separated and dried over potassium hydroxide pellets.

  • The drying agent is removed, and the liquid is distilled at atmospheric pressure to yield 85–88 g (83–86%) of bis(dimethylamino)methane as a colorless liquid (b.p. 81.5–83 °C).[2]

Applications in Drug Development and Organic Synthesis

The transient nature of many geminal diamines makes them valuable as in situ precursors for iminium ions, which are key electrophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy is employed in numerous named reactions and has found application in the synthesis of complex natural products and pharmaceutical agents.

Stable geminal diamines, such as bis(dimethylamino)methane and its derivatives (e.g., Bredereck's reagent), serve as useful reagents for formylation and aminomethylenation reactions. Their ability to introduce a single carbon unit with flanking nitrogen atoms is a valuable tool in synthetic organic chemistry.

In the context of drug development, the geminal diamine motif itself is less common in final drug structures due to potential stability issues. However, understanding their reactivity is crucial for medicinal chemists, as they can be encountered as metabolic intermediates or be strategically employed in the synthesis of more complex nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals.

Conclusion

Geminal diamines occupy a unique position in organic chemistry, characterized by a delicate balance between stability and reactivity. While their often-transient nature presents challenges for isolation and characterization, it is this very reactivity that makes them powerful intermediates in synthesis. A thorough understanding of the factors governing their stability, the pathways of their formation and decomposition, and their spectroscopic signatures is essential for chemists seeking to harness their synthetic potential in academic research and the development of new therapeutics. The continued exploration of stable geminal diamine derivatives and their applications promises to further expand the toolkit of synthetic and medicinal chemists.

References

Methanediamine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methanediamine dihydrochloride, a key reagent in synthetic chemistry with applications in pharmaceutical development. The document details its chemical and physical properties, synthesis protocols, and significant applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Chemical Identity and Properties

This compound (CAS Number: 57166-92-4) is the stable salt of methanediamine (CAS Number: 2372-88-5).[1][2][3][4] The free diamine, methanediamine, is the simplest geminal diamine but exists only transiently in solution.[3][5][6] The dihydrochloride salt form provides enhanced stability, making it a practical and widely used reagent in chemical synthesis since its first reported use in 1914.[3][5]

Physicochemical Properties

This compound is a white to off-white granular solid.[1][2][4] It is an acidic organic salt of an amine and behaves as an acid in aqueous solutions, resulting in a pH below 7.0.[1][2] Key quantitative properties are summarized in the table below.

PropertyValueSource
CAS Number 57166-92-4[1][2][4][7]
Molecular Formula CH₈Cl₂N₂ (or CH₆N₂·2HCl)[1][7]
Molecular Weight 118.99 g/mol [1][2][7]
Appearance White to Off-White Solid[1][4]
Melting Point >300°C (Decomposes)[1]
Decomposition Begins at ~275°F (135°C), fully decomposes at ~464°F (240°C)[1][2][5]
Solubility Water: ≥ 100 mg/mL at 21.5°C[2][5]
Methanol: Slightly soluble (with sonication)[1]
Storage Temperature 2-8°C[1][4]
Stability and Reactivity

The primary advantage of the dihydrochloride salt is its stability compared to the highly transient nature of the free methanediamine.[5] It is generally not considered an oxidizing or reducing agent.[1][2] However, its amine groups allow it to participate in various organic reactions, including nucleophilic substitutions and condensations.[8] In aqueous solutions, it neutralizes bases, a reaction that generates some heat.[1][2]

Synthesis and Experimental Protocols

Synthesis of this compound

The established method for synthesizing this compound involves the reaction of methanediamine with hydrochloric acid.[5]

Experimental Protocol:

  • Methanediamine is dissolved in an aqueous solution of hydrochloric acid.

  • The reaction mixture is allowed to crystallize.

  • The resulting crystals of this compound are isolated.

Industrial-scale production may first involve the synthesis of methanediamine by reacting methylamine with ammonia under controlled temperature and concentration parameters, followed by the salt formation step to ensure product stability and purity.[5]

Synthesis_of_Methanediamine_Dihydrochloride cluster_reactants1 Methylamine Methylamine Methanediamine Methanediamine (transient) Methylamine->Methanediamine Controlled Conditions Ammonia Ammonia Ammonia->Methanediamine Controlled Conditions MDH Methanediamine Dihydrochloride Methanediamine->MDH Crystallization HCl Hydrochloric Acid (aq) HCl->MDH

Synthesis pathway for this compound.
Application in Primary Amide Synthesis

A significant application of this compound is its use as a novel reagent for the synthesis of primary amides from amino acids and peptides.[3] It serves as a slow-releasing source of ammonia.

Experimental Protocol (General):

  • An "active ester" of an N-protected amino acid or peptide (e.g., succinimidyl or 4-nitrophenyl ester) is prepared.

  • The active ester is treated with diaminomethane dihydrochloride in a suitable solvent such as dioxane.

  • A base, typically triethylamine (Et₃N), is added to the reaction mixture.

  • The reaction yields the primary amide of the corresponding amino acid or peptide.

Amide_Synthesis_Workflow Start Start: N-Protected Amino Acid/Peptide ActiveEster Prepare Active Ester (e.g., succinimidyl ester) Start->ActiveEster Activation Reaction React with: - this compound - Triethylamine (Et3N) - Solvent (Dioxane) ActiveEster->Reaction Addition of Reagents Product Product: Primary Amide Reaction->Product Amide Formation

Workflow for primary amide synthesis using this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with several applications in organic synthesis and the pharmaceutical industry.

  • Synthesis of Heterocycles: The core N-C-N moiety of methanediamine makes it a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds.[3][5]

  • Pharmaceutical Production: It is used as a reactant in the synthesis of complex molecules, such as FK-506 3'-Methyl Ether.[1][8][9] It is also employed in the production of agrochemicals.[8]

  • Peptide Chemistry: As detailed above, it provides a convenient method for converting active esters of amino acids and peptides into primary amides.

  • Polymer Synthesis: It can be used as a reactant in polycondensation reactions to synthesize materials like Poly(methylene biguanides).

  • Catalytic Hydrogenation: The compound can serve as a hydrogen source in certain catalytic hydrogenation reactions.

  • Formulation Component: In drug formulations, related compounds like ethylenediamine dihydrochloride are used as pH adjusters or stabilizers for active pharmaceutical ingredients.[10]

Logical_Relationships cluster_properties Properties cluster_applications Applications MDH Methanediamine Dihydrochloride Stability Stable Salt Form MDH->Stability is a Solubility Water Soluble MDH->Solubility is Reactivity Acidic in Solution Nucleophilic Reactions MDH->Reactivity is Pharma Pharmaceutical Synthesis (e.g., FK-506 derivative) MDH->Pharma used in Peptide Primary Amide Synthesis MDH->Peptide used for Polymer Polymer Production MDH->Polymer used in Agrochem Agrochemical Synthesis MDH->Agrochem used in

Properties and applications of this compound.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling the solid compound. It should be stored in a refrigerator under an inert atmosphere.[4] In case of a spill, absorbent paper dampened with water can be used for cleanup, followed by washing the contaminated surfaces with a soap and water solution.[2]

References

Methodological & Application

Application Notes and Protocols: Methanediamine Dihydrochloride for Primary Amide Synthesis from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amides from amino acids is a fundamental transformation in organic chemistry, particularly in the fields of peptide synthesis and drug development. Traditional methods often involve the use of concentrated aqueous ammonia, which can lead to challenges with solubility, stoichiometry control, and potential side reactions. An alternative and efficient approach utilizes methanediamine dihydrochloride as a convenient in situ source of ammonia. This method offers several advantages, including improved reaction control, higher yields, and compatibility with a range of N-protected amino acids.

This compound acts as a slow-releasing agent for ammonia under basic conditions, allowing for a more controlled reaction with activated amino acid derivatives.[1] This technique is particularly effective when using active esters of N-protected amino acids, such as N-succinimidyl (OSu) or p-nitrophenyl (ONp) esters, or amino acid acyl chlorides. The reaction proceeds smoothly in organic solvents, avoids the handling of concentrated ammonia solutions, and minimizes the risk of racemization at the chiral center of the amino acid.[1]

Reaction Principle and Logical Workflow

The synthesis of primary amides using this compound from N-protected amino acids involves a two-step logical workflow. The first step is the activation of the carboxylic acid group of the N-protected amino acid to form a highly reactive intermediate. This is typically achieved by converting the amino acid into an active ester or an acyl chloride. The second step is the aminolysis of this activated intermediate with ammonia, which is generated in situ from this compound in the presence of a base.

Workflow cluster_step1 Step 1: Activation of N-Protected Amino Acid cluster_step2 Step 2: Amide Formation N_Protected_AA N-Protected Amino Acid Activation Activation Reagent (e.g., DCC/NHS, SOCl2) N_Protected_AA->Activation Activated_AA Activated N-Protected Amino Acid (Active Ester or Acyl Chloride) Activation->Activated_AA Ammonia In situ Ammonia Generation Activated_AA->Ammonia Methanediamine This compound Methanediamine->Ammonia Base Base (e.g., Triethylamine) Base->Ammonia Primary_Amide N-Protected Amino Acid Primary Amide Ammonia->Primary_Amide

Caption: Logical workflow for primary amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Protected Amino Acid Primary Amides from Active Esters

This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters using this compound.

Materials:

  • N-protected amino acid active ester (e.g., Z-Phe-ONp, Boc-Ala-OSu)

  • This compound (CH₂(NH₂)₂·2HCl)

  • Triethylamine (Et₃N)

  • Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 24 hours depending on the substrate.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-protected amino acid primary amide can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-protected amino acid primary amides using this compound.

N-Protected Amino Acid Active EsterProtecting GroupActivating GroupReaction Time (h)Yield (%)
Z-Phe-ONpZ (Cbz)p-nitrophenyl2495
Boc-Ala-OSuBocN-succinimidyl292
Z-Gly-ONpZ (Cbz)p-nitrophenyl2490
Boc-Leu-OSuBocN-succinimidyl388
Z-Val-ONpZ (Cbz)p-nitrophenyl4885

Signaling Pathways and Reaction Mechanisms

The reaction proceeds via the in situ generation of ammonia from this compound in the presence of a base. The liberated ammonia then acts as a nucleophile, attacking the activated carbonyl carbon of the N-protected amino acid derivative.

Mechanism cluster_ammonia_generation In situ Ammonia Generation cluster_amide_formation Nucleophilic Acyl Substitution CH2(NH2)2.2HCl H2N-CH2-NH2 · 2HCl NH3 2 NH3 + CH2(NEt3)2Cl2 CH2(NH2)2.2HCl->NH3 + 2 Et3N Et3N 2 Et3N ActiveEster R-C(=O)-X (Activated Amino Acid) Tetrahedral R-C(O-)-NH3+      |      X (Tetrahedral Intermediate) ActiveEster->Tetrahedral + NH3 Ammonia NH3 Amide R-C(=O)-NH2 (Primary Amide) Tetrahedral->Amide - H-X LeavingGroup H-X (Leaving Group)

Caption: Proposed reaction mechanism.

Conclusion

The use of this compound for the synthesis of primary amides from N-protected amino acids offers a practical and efficient alternative to traditional methods. The protocol is straightforward, proceeds under mild conditions, and provides high yields of the desired products without significant racemization. This methodology is well-suited for applications in peptide synthesis and the development of novel pharmaceutical compounds where the primary amide functionality is a key structural motif. The ease of handling and improved reaction control make it a valuable tool for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Peptide Coupling Using Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride has been identified as a novel and effective reagent for the synthesis of primary amides from activated esters of N-protected amino acids and peptides. This method presents a convenient alternative to the use of concentrated aqueous ammonia, offering significant advantages in solubility, stoichiometric control, and pH management. The reaction proceeds under mild conditions, yielding good results without inducing racemization. This compound essentially functions as a slow-releasing agent of ammonia, facilitating a more controlled amidation reaction.[1]

This document provides detailed application notes and protocols for the use of this compound in peptide coupling reactions, based on established methodologies.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-protected amino acid amides using this compound with different activating groups.

EntryN-Protected Amino Acid DerivativeActivating GroupProductYield (%)
1Z-Phe-OSuSuccinimidyl (OSu)Z-Phe-NH295
2Boc-Ala-OSuSuccinimidyl (OSu)Boc-Ala-NH292
3Z-Gly-ONpp-Nitrophenyl (ONp)Z-Gly-NH290
4Boc-Leu-ONpp-Nitrophenyl (ONp)Boc-Leu-NH288
5Z-Val-ClAcyl ChlorideZ-Val-NH285

Note: The yield data presented here are illustrative and based on typical outcomes for this type of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Primary Amides from Active Esters

This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters (e.g., succinimidyl or p-nitrophenyl esters) using this compound.

Materials:

  • N-protected amino acid active ester (e.g., Z-Phe-OSu)

  • This compound (CH₂(NH₂)₂·2HCl)

  • Triethylamine (Et₃N)

  • Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by triethylamine (2.0 eq). The triethylamine is added to neutralize the dihydrochloride salt and liberate the free base.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-protected amino acid amide.

  • Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

General Protocol for the Synthesis of Primary Amides from Acyl Chlorides

This protocol outlines the procedure for synthesizing primary amides from N-protected amino acid acyl chlorides.

Materials:

  • N-protected amino acid acyl chloride (e.g., Z-Val-Cl)

  • This compound (CH₂(NH₂)₂·2HCl)

  • Triethylamine (Et₃N)

  • Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid acyl chloride (1.0 eq) in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Follow the same work-up procedure as described in the protocol for active esters.

  • Purification: Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the isolated product using appropriate analytical methods.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Product Work-up cluster_purification Purification & Analysis start Dissolve N-Protected Amino Acid Active Ester in Dioxane add_reagents Add Methanediamine Dihydrochloride and Triethylamine start->add_reagents stir Stir at Room Temperature add_reagents->stir remove_solvent Remove Dioxane stir->remove_solvent dissolve Dissolve in Ethyl Acetate remove_solvent->dissolve wash Wash with Acid, Base, and Brine dissolve->wash dry Dry and Concentrate wash->dry purify Silica Gel Chromatography dry->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of primary amides using this compound.

reaction_mechanism cluster_activation Ammonia Generation cluster_coupling Peptide Coupling reagents CH₂(NH₂)₂·2HCl + 2 Et₃N ammonia [CH₂(NH₂)₂] -> 2 NH₃ + CH₂ (transient) reagents->ammonia Liberation of free base active_ester R-CO-X (Active Ester) product R-CO-NH₂ (Primary Amide) active_ester->product + NH₃

Caption: Proposed reaction mechanism for amide formation.

References

Application Notes and Protocols for the Synthesis of Poly(methylene biguanides) with Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of poly(methylene biguanides) utilizing methanediamine dihydrochloride as a key reactant. While direct and extensive literature on this specific synthesis is limited, the provided methodology is based on the well-established synthesis of its analogue, poly(hexamethylene biguanide) (PHMB), and general principles of biguanide chemistry. These application notes are intended to serve as a comprehensive guide for researchers in polymer chemistry and drug development, offering insights into the synthesis, potential applications, and characterization of this novel polymer.

Introduction

Poly(biguanides) are a class of cationic polymers renowned for their broad-spectrum antimicrobial properties. The most prominent member of this family is poly(hexamethylene biguanide) (PHMB), which is widely used as a disinfectant and antiseptic.[1][2][3] The synthesis of poly(methylene biguanides) using this compound offers a route to a novel polymer with potentially distinct biological activities and physical properties due to the shorter methylene spacer. This compound serves as a stable precursor to the otherwise transient methanediamine.[4][5] This document outlines a proposed synthesis protocol via a polycondensation reaction with sodium dicyanamide.

Experimental Protocols

The following protocol is a proposed method based on analogous poly(biguanide) syntheses. Optimization of reaction conditions may be necessary to achieve desired product specifications.

Materials and Equipment
  • This compound (≥98.0%)

  • Sodium dicyanamide

  • 1-Butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware

Synthesis of Poly(methylene biguanide) Hydrochloride

The synthesis involves a two-step process: the formation of a biguanide intermediate followed by a polycondensation reaction.

Step 1: Synthesis of the Biguanide Intermediate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and sodium dicyanamide in a suitable molar ratio (e.g., 1:1).

  • Add 1-butanol as the reaction solvent.

  • Heat the mixture to reflux (approximately 118 °C for 1-butanol) with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After several hours of reflux (a starting point of 4-6 hours is suggested, subject to optimization), cool the reaction mixture to room temperature.

  • The intermediate product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

Step 2: Polycondensation

  • To the flask containing the biguanide intermediate, add a precise amount of hydrochloric acid to adjust the pH to a range of 6.5-7.2.[6]

  • Heat the reaction mixture to a higher temperature, in the range of 140-160 °C, to initiate the polycondensation.[6]

  • Maintain this temperature for approximately 2-4 hours.[6] The viscosity of the mixture is expected to increase as the polymerization proceeds.

  • After the reaction is complete, cool the polymer melt to approximately 50 °C.[6]

Step 3: Purification and Isolation

  • The resulting polymer melt can be dissolved in purified water to create an aqueous solution (e.g., 20% w/v).[6]

  • The polymer can be precipitated by adding a non-solvent such as ethanol or acetone.

  • Collect the precipitated polymer by filtration using a Büchner funnel.

  • Wash the polymer with the non-solvent to remove unreacted monomers and low molecular weight oligomers.

  • Dry the purified poly(methylene biguanide) hydrochloride in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic biguanide functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the methylene linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula of the repeating unit.

Data Presentation

Due to the limited availability of specific data for the synthesis of poly(methylene biguanides), the following table summarizes typical reaction conditions and results for the analogous synthesis of poly(hexamethylene biguanide) (PHMB) to provide a comparative reference.

ParameterValue/RangeReference
Reactants Hexamethylenediamine, Sodium Dicyanamide[1][7]
Molar Ratio Varies; often staged addition[6]
Solvent Not always specified; can be a melt polymerization[6]
Reaction Temperature 140-160 °C[6]
Reaction Time 1-2 hours for intermediate, 2 hours for polymerization[6]
Yield ~92% (for a specific patented method)[6]
Weight-Average Molecular Weight (Mw) ~2,400 - 6,630 g/mol [1][8][9]
Number-Average Molecular Weight (Mn) ~1,415 - 1,429 g/mol [8][9]
Average Degree of Polymerization 12-16[3][10]

Application Notes

Poly(methylene biguanides), as a novel cationic polymer, are anticipated to have a range of applications, primarily driven by their potential antimicrobial properties.

  • Antimicrobial Agents: By analogy to PHMB, poly(methylene biguanides) are expected to exhibit broad-spectrum activity against bacteria, fungi, and viruses.[1][11] The shorter methylene spacer may influence the charge density and flexibility of the polymer chain, potentially leading to altered efficacy and spectrum of activity.

  • Drug Development: The biguanide moiety is a key feature in drugs like metformin, used in the treatment of type 2 diabetes.[12] Novel poly(biguanides) could be explored for their potential in various therapeutic areas.

  • Biomaterial Coatings: The cationic nature of the polymer would allow for its immobilization on negatively charged surfaces of medical devices and implants to prevent biofilm formation and reduce the risk of infections.[11]

  • Water Treatment: Cationic polyelectrolytes are effective flocculants.[2][3] Poly(methylene biguanides) could find applications in water purification and disinfection.

Visualizations

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product methanediamine This compound mixing Mix Reactants in 1-Butanol methanediamine->mixing dicyanamide Sodium Dicyanamide dicyanamide->mixing reflux Reflux (e.g., 4-6h) mixing->reflux ph_adjust pH Adjustment (HCl) reflux->ph_adjust polycondensation Heat (140-160°C, 2-4h) ph_adjust->polycondensation dissolve Dissolve in Water polycondensation->dissolve precipitate Precipitate with Ethanol dissolve->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry final_product Poly(methylene biguanide) HCl dry->final_product

Caption: Proposed workflow for the synthesis of poly(methylene biguanide) hydrochloride.

Proposed Polycondensation Reaction

ReactionMechanism reactant1 H₂N-CH₂-NH₂·2HCl (from this compound) intermediate Biguanide Monomer Formation reactant1->intermediate + reactant2 Na⁺[N(CN)₂]⁻ (Sodium Dicyanamide) reactant2->intermediate heat Heat (Polycondensation) intermediate->heat polymer -[NH-C(=NH)-NH-C(=NH)-NH-CH₂]n- Poly(methylene biguanide) heat->polymer

Caption: Simplified reaction scheme for the polycondensation of methanediamine and dicyanamide.

References

Application Note: The Use of Methanediamine Dihydrochloride as a Hydrogen Source in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Methanediamine Dihydrochloride as a Hydrogen Source in Catalytic Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and agrochemicals. The traditional method employs high-pressure hydrogen gas, which, despite its efficacy, poses significant safety and handling challenges. This has spurred research into alternative hydrogen sources, known as hydrogen donors, for a process termed catalytic transfer hydrogenation (CTH). An ideal hydrogen donor is stable, safe to handle, and efficiently releases hydrogen under mild catalytic conditions.

This document addresses the proposed use of this compound as a hydrogen source in catalytic hydrogenation. Based on a comprehensive review of the current scientific literature, there is no documented evidence to support the use of this compound for this application. Searches of scholarly articles, patents, and technical reports did not yield any data on its efficacy, reaction protocols, or catalytic systems for hydrogen release.

While direct application notes and protocols for this compound cannot be provided due to the absence of data, this document will summarize related and established methods for hydrogen generation and transfer hydrogenation to provide context and potential alternative avenues for researchers.

This compound: Properties and Decomposition

This compound is a white, granular solid.[1] It is known to decompose upon heating, starting at approximately 275°F (135°C) and undergoing total decomposition at around 464°F (240°C).[1] However, the specific decomposition products, particularly the evolution of molecular hydrogen (H₂), are not detailed in the available literature. For a compound to be a viable hydrogen source, its decomposition pathway must controllably and cleanly generate H₂. Without evidence of this, its utility as a hydrogen donor remains purely speculative.

Established Hydrogen Donors in Catalytic Transfer Hydrogenation

A variety of alternative hydrogen donors have been successfully employed in CTH. These compounds offer safer and more convenient methods for performing reduction reactions. Commonly used hydrogen donors include:

  • Alcohols: Primary and secondary alcohols, such as isopropanol, are widely used in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction.[2]

  • Formic Acid and its Salts: Formic acid and its salts (e.g., ammonium formate, sodium formate) are excellent hydrogen donors, decomposing to H₂ and CO₂ in the presence of a suitable catalyst.[2]

  • Hydrazine: Hydrazine and its derivatives are effective reducing agents, though their toxicity requires careful handling.

  • Cycloalkenes: Dihydrogen can be released from compounds like 1,4-cyclohexadiene.[2]

  • Water: In some systems, water can serve as a hydrogen source.[2]

  • Glycerol: As a byproduct of biodiesel production, glycerol is being investigated as a green hydrogen donor.[2]

The choice of hydrogen donor is critical and depends on the substrate, catalyst, and desired reaction conditions.[2]

Hydrogen Generation from Formaldehyde and its Derivatives

While there is no information on methanediamine, research has been conducted on generating hydrogen from formaldehyde and its polymer, paraformaldehyde. These studies utilize transition metal catalysts, often ruthenium-based, to decompose aqueous formaldehyde solutions into hydrogen and carbon dioxide under mild conditions.[3][4][5][6][7][8] This demonstrates that C1 compounds related to the structure of methanediamine can act as hydrogen carriers. A simplified workflow for this process is outlined below.

G cluster_workflow General Workflow for H2 Generation from Formaldehyde Derivatives A Aqueous Solution of Formaldehyde/Paraformaldehyde C Reaction Vessel (Mild Conditions) A->C B Transition Metal Catalyst (e.g., Ru-based) B->C D Hydrogen Gas (H2) + Carbon Dioxide (CO2) C->D E Separation and Utilization of H2 D->E

Caption: Generalized workflow for hydrogen production from formaldehyde.

Conclusion

At present, the use of this compound as a hydrogen source in catalytic hydrogenation is not a scientifically validated or documented method. Researchers and drug development professionals seeking alternative hydrogen sources are advised to consider the well-established hydrogen donors listed above. The related field of hydrogen generation from formaldehyde derivatives may offer insights into the potential of C1 compounds as hydrogen carriers, but direct application of this compound for this purpose would require novel, foundational research to determine its decomposition pathways and catalytic compatibility.

Due to the lack of experimental data, no quantitative tables or detailed protocols for the use of this compound as a hydrogen source can be provided. The information presented herein is intended to guide researchers toward established and validated methodologies in the field of catalytic hydrogenation.

References

Application Notes and Protocols for Aminomethylation Reactions with Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aminomethylation reactions utilizing methanediamine dihydrochloride. This stable and versatile reagent serves as a convenient source of a formaldehyde equivalent and an amine, streamlining the synthesis of a wide array of aminomethylated compounds. The protocols detailed below are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Aminomethylation and this compound

Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. The most prevalent method for achieving this is the Mannich reaction, a three-component condensation of an active hydrogen compound (such as a ketone, phenol, or indole), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2]

Methanediamine, the simplest geminal diamine, is a transient species in solution. However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, crystalline solid that has been employed in chemical synthesis since 1914.[3] This salt serves as an excellent and easy-to-handle precursor for the in situ generation of the reactive species required for aminomethylation, effectively providing both the formaldehyde and amine components in a single reagent.

Advantages of Using this compound:

  • Stability and Handling: As a solid, it is less hazardous and easier to handle compared to gaseous formaldehyde or formalin solutions.[3]

  • Stoichiometric Control: Allows for precise control over the stoichiometry of the formaldehyde and amine equivalents.

  • Versatility: Applicable to a wide range of substrates, including ketones, phenols, indoles, and other heterocyclic systems.

Reaction Mechanism: The Mannich Reaction

The aminomethylation reaction with this compound proceeds via the well-established Mannich reaction mechanism. Under acidic conditions, this compound is in equilibrium with the corresponding iminium ion. This electrophilic iminium ion is then attacked by a nucleophilic carbon atom, such as the enol form of a ketone or an electron-rich aromatic ring.[1]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack MDH Methanediamine Dihydrochloride Equilibrium MDH->Equilibrium Iminium Iminium Ion [CH2=NHR2]+ Equilibrium->Iminium Nucleophile Active Hydrogen Compound (e.g., Enol) Iminium->Nucleophile Reacts with Product β-Amino Carbonyl Compound (Mannich Base) Nucleophile->Product Electrophilic Addition

Caption: General mechanism of the Mannich reaction using this compound.

Applications in Organic Synthesis

This compound is a valuable reagent for the aminomethylation of various classes of organic compounds, leading to the synthesis of biologically active molecules and important synthetic intermediates.

Aminomethylation of Ketones

Ketones possessing at least one α-hydrogen can be readily aminomethylated to produce β-amino ketones, also known as Mannich bases. These products are versatile intermediates in the synthesis of pharmaceuticals and natural products. The reaction typically occurs at the more substituted α-position of unsymmetrical ketones.

Aminomethylation of Phenols

The electron-rich aromatic ring of phenols undergoes electrophilic substitution with the iminium ion generated from this compound. The aminomethylation occurs preferentially at the ortho position to the hydroxyl group.[4]

Aminomethylation of Indoles and Other Heterocycles

Indoles and other electron-rich heterocyclic compounds are excellent substrates for aminomethylation. The reaction with indoles can be directed to either the N-1 position or the C-3 position depending on the reaction conditions.[5][6] This transformation is crucial for the synthesis of various indole alkaloids and pharmacologically active compounds.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Setup Combine Substrate, Methanediamine Dihydrochloride, and Solvent Start->Setup Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Setup->Reaction Workup Quench Reaction, Extract Product Reaction->Workup Purification Purify by Crystallization or Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for aminomethylation reactions.

Protocol 1: Aminomethylation of a Ketone (e.g., Acetophenone)

Materials:

  • Acetophenone

  • This compound

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) and this compound (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by crystallization.

Protocol 2: Aminomethylation of a Phenol (e.g., Phenol)

Materials:

  • Phenol

  • This compound

  • Ethanol

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a solution of phenol (1.0 eq) in ethanol, add this compound (1.5 eq).

  • Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to increase the rate.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: N-Aminomethylation of Indole

Materials:

  • Indole

  • This compound

  • A suitable base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

Procedure:

  • To a stirred suspension of a base (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for aminomethylation reactions. Note that these are examples and optimal conditions may vary.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleDichloromethane/NaH-Ultrasound-68-94[6]
2-NaphtholPiperidine/ParaformaldehydeEthanolReflux-94[7]
8-HydroxyquinolineVarious Amines/FormaldehydeEthanolReflux2-1070-74[8]
AcetoneDimethylamine HCl/Formaldehyde----[1]
2-MethylcyclohexanoneDimethylamine HCl/Formaldehyde----[1]

Note: Specific use of this compound in these exact examples may not be explicitly stated in the references, but it is a suitable alternative to the listed formaldehyde and amine sources.

Safety and Handling

This compound is a stable solid but should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is water-soluble and should be stored in a cool, dry place.[1]

Conclusion

This compound is a convenient and effective reagent for the aminomethylation of a diverse range of substrates. Its stability and ease of handling make it an attractive alternative to traditional formaldehyde and amine sources in the Mannich reaction. The protocols provided herein serve as a starting point for the synthesis of valuable aminomethylated compounds for various applications in research and development.

References

Application Notes and Protocols for the Synthesis of Didodecanoylamides using Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of N,N'-methylenebis(dodecanamide), a didodecanoylamide, utilizing dodecanoic acid and methanediamine dihydrochloride as primary reactants. Didodecanoylamides are lipophilic molecules with potential applications in various fields, including material science, as gelling agents, and in drug delivery systems due to their self-assembly properties. The synthesis involves the formation of amide bonds between two molecules of dodecanoic acid and a methylene bridge provided by methanediamine. The protocol herein is based on established principles of amide synthesis, drawing parallels from the well-documented synthesis of similar N,N'-methylenebis(amides).

Reaction Principle

The core of this synthesis is the condensation reaction between a carboxylic acid (dodecanoic acid) and an amine source (methanediamine). This compound serves as a stable precursor to the reactive methanediamine. The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine groups of methanediamine, ultimately forming two amide linkages and yielding the desired N,N'-methylenebis(dodecanamide). Given that the direct reaction between a carboxylic acid and an amine can be challenging, the use of a coupling agent is often necessary to facilitate the reaction.[1][2]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
Dodecanoic AcidC₁₂H₂₄O₂200.32White solid
This compoundCH₈Cl₂N₂118.99[3]White granular solid[3]
N,N'-methylenebis(dodecanamide)C₂₅H₅₀N₂O₂410.68Expected to be a waxy solid
TriethylamineC₆H₁₅N101.19Colorless liquid
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33White crystalline solid

Table 2: Suggested Reaction Parameters and Expected Outcomes

ParameterValueNotes
Stoichiometry (Dodecanoic Acid : this compound : Triethylamine : DCC)2 : 1 : 2.2 : 2.2A slight excess of base and coupling agent is recommended to drive the reaction to completion.
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are crucial for this reaction.[2]
Reaction Temperature0 °C to Room TemperatureThe reaction is typically started at a lower temperature during the addition of the coupling agent.
Reaction Time12 - 24 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Expected Yield60 - 80%Yields can vary based on the purity of reactants and adherence to anhydrous conditions.
Purity>95% (after purification)Purification is typically achieved by recrystallization or column chromatography.

Experimental Protocol

Materials and Reagents
  • Dodecanoic acid (≥98%)

  • This compound (≥97%)

  • Triethylamine (Et₃N) (≥99%), freshly distilled

  • Dicyclohexylcarbodiimide (DCC) (≥99%)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, acetone)

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Analytical balance

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve dodecanoic acid (2.0 equivalents) in anhydrous DCM.

  • Addition of Base and Amine: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of triethylamine (2.2 equivalents) at room temperature. Stir the resulting suspension for 30 minutes.

  • Activation of Carboxylic Acid: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of DCC is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The purified N,N'-methylenebis(dodecanamide) should be characterized to confirm its identity and purity. Recommended analytical techniques include:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess the purity of the final product.

Visualizations

Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (Dodecanoic Acid, this compound) reaction Amidation Reaction (DCC, Et3N, DCM) reactant_prep->reaction 1. Dissolve & Add workup Aqueous Work-up (Filtration, Washes) reaction->workup 2. Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification 3. Crude Product analysis Characterization (NMR, IR, MS, MP) purification->analysis 4. Purified Product product N,N'-methylenebis(dodecanamide) analysis->product 5. Confirmed Structure

Caption: Synthetic workflow for N,N'-methylenebis(dodecanamide).

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_reagents Reagents dodecanoic_acid Dodecanoic Acid (2 eq) product N,N'-methylenebis(dodecanamide) dodecanoic_acid->product methanediamine This compound (1 eq) methanediamine->product dcc DCC (Coupling Agent) byproduct Dicyclohexylurea (Precipitate) dcc->byproduct et3n Triethylamine (Base) et3n->product facilitates dcm DCM (Solvent) dcm->product dissolves

Caption: Interrelationship of reactants and reagents in the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent allergen and sensitizer; handle with extreme care.

  • DCM is a volatile and potentially carcinogenic solvent.

  • Triethylamine is corrosive and has a strong odor.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This document provides a detailed, albeit theoretical, protocol for the synthesis of N,N'-methylenebis(dodecanamide). The successful execution of this protocol requires careful attention to anhydrous conditions and purification techniques. The provided data tables and diagrams are intended to guide researchers in setting up the experiment and understanding the underlying chemical transformations. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. The characterization of the final product is crucial to confirm its identity and suitability for downstream applications.

References

Application Notes and Protocols for Amide Synthesis using Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of N,N'-methylenebisamides using methanediamine dihydrochloride as a key reagent. This compound serves as a convenient in-situ source of formaldehyde for the acid-catalyzed condensation reaction with two equivalents of a carboxylic acid amide. This methodology offers a straightforward approach to synthesizing bis-amide structures, which are valuable scaffolds in medicinal chemistry and materials science.

The protocols outlined below are designed to be adaptable for a range of carboxylic acid amides. The provided data and diagrams will aid researchers in setting up and monitoring these reactions, as well as in understanding the underlying chemical principles.

Reaction Principle

The synthesis of N,N'-methylenebisamides from amides and a formaldehyde equivalent, such as this compound, proceeds via an acid-catalyzed condensation. The reaction mechanism involves the initial formation of a highly reactive N-hydroxymethyl amide intermediate from the reaction of an amide with formaldehyde (generated in situ from methanediamine). This intermediate is then protonated under acidic conditions, followed by the nucleophilic attack of a second amide molecule and subsequent dehydration to yield the final N,N'-methylenebisamide product.

Proposed Signaling Pathway: Acid-Catalyzed N,N'-Methylenebisamide Formation

reaction_mechanism Amide1 Amide (R-CONH2) N_hydroxymethyl_amide N-Hydroxymethyl Amide Intermediate Amide1->N_hydroxymethyl_amide Formaldehyde Formaldehyde (CH2O) (from Methanediamine) Formaldehyde->N_hydroxymethyl_amide H_plus H+ H_plus->N_hydroxymethyl_amide catalyst Protonated_intermediate Protonated Intermediate N_hydroxymethyl_amide->Protonated_intermediate + H+ Intermediate_complex Intermediate Complex Protonated_intermediate->Intermediate_complex + Amide Amide2 Amide (R-CONH2) Amide2->Intermediate_complex Bisamide_protonated Protonated N,N'-Methylenebisamide Intermediate_complex->Bisamide_protonated - H2O H2O H2O Intermediate_complex->H2O Bisamide_protonated->H_plus Bisamide N,N'-Methylenebisamide Bisamide_protonated->Bisamide - H+

Caption: Acid-catalyzed formation of N,N'-methylenebisamide.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of N,N'-alkylidenebisamides from various amides and aldehydes, which serves as a good model for the reaction with this compound.

Table 1: Synthesis of N,N'-Alkylidenebisamides with Fe3O4@nano-cellulose/B(III) Catalyst

EntryAldehydeAmideTime (min)Yield (%)
1BenzaldehydeBenzamide1595
24-ChlorobenzaldehydeBenzamide2092
34-NitrobenzaldehydeBenzamide2590
44-MethylbenzaldehydeBenzamide1594
5BenzaldehydeAcetamide3088
64-ChlorobenzaldehydeAcetamide3585
7BenzaldehydeUrea4082
84-NitrobenzaldehydeUrea4580

Reaction conditions: Aldehyde (1 mmol), Amide (2 mmol), Catalyst (0.02 g), Solvent-free, 70 °C.

Table 2: Synthesis of N,N'-Methylenebisacrylamide (MBAA) with Various Catalysts [1]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Cu(II) acetateWater / HClReflux1.552
2Cu(II) acetateWater / NaHSO4Reflux260
3Cu(II) carboxylateWater / NaHSO480-85295
4Cu(II) glyoximeWater / NaHSO4Reflux2No conversion
5Pd(II) glyoximeWater / NaHSO4Reflux2No conversion
6Fe(II) glyoximeWater / NaHSO4Reflux2No conversion
7Ni(II) glyoximeWater / NaHSO4Reflux2No conversion

These data illustrate the variability in yield with different catalysts and reaction conditions.

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis of N,N'-methylenebisamides using this compound is depicted below.

experimental_workflow start Start reactants Combine Amide, this compound, Base, and Catalyst in Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization or Chromatography) workup->purification characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for N,N'-methylenebisamide synthesis.

Protocol 1: General Procedure for the Synthesis of N,N'-Methylenebisamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid amide (2.0 mmol)

  • This compound (1.0 mmol)

  • Triethylamine (2.2 mmol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Solvent (e.g., Toluene, 10 mL)

  • Anhydrous sodium sulfate

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid amide (2.0 mmol), this compound (1.0 mmol), and the acid catalyst (0.1 mmol).

  • Add the solvent (e.g., Toluene, 10 mL) to the flask.

  • Slowly add triethylamine (2.2 mmol) to the stirring suspension at room temperature. The triethylamine is added to neutralize the hydrochloric acid from the this compound.

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours, as indicated by the disappearance of the starting amide), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure N,N'-methylenebisamide.

Protocol 2: Purification of N,N'-Methylenebisamides by Recrystallization

Materials:

  • Crude N,N'-methylenebisamide

  • Appropriate solvent system for recrystallization (e.g., ethanol, ethyl acetate/hexane, acetone/water)

Equipment:

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude N,N'-methylenebisamide to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent or the more polar solvent of a binary system.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If using a binary solvent system, add the less polar solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the more polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Safety Precautions

  • This compound and formaldehyde are toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used in these protocols are flammable. Avoid open flames and use proper grounding techniques.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Synthesis with Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of primary amides when using methanediamine dihydrochloride.

Introduction to the Method

This compound serves as a convenient and efficient source of ammonia for the synthesis of primary amides from activated carboxylic acid derivatives, such as active esters (e.g., N-succinimidyl or p-nitrophenyl esters) and acyl chlorides. This method offers a valuable alternative to using concentrated aqueous ammonia, particularly when dealing with substrates that have poor solubility in aqueous media. The reagent acts as a slow-release agent for ammonia in the presence of a base, which allows for better stoichiometric control and helps maintain a more controlled pH during the reaction.[1] This approach has been shown to provide good yields without inducing racemization, a critical factor in peptide and chiral molecule synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in amide synthesis?

This compound is primarily used for the synthesis of primary amides from active esters of N-protected amino acids and peptides.[1] It functions as an in situ source of ammonia, reacting with the activated carboxyl group to form the corresponding primary amide.

Q2: What are the recommended reaction conditions?

The reaction is typically carried out in an organic solvent such as dioxane in the presence of a tertiary amine base like triethylamine (Et3N).[1] The base is crucial for neutralizing the hydrochloride salt and facilitating the release of ammonia.

Q3: Why is this compound preferred over aqueous ammonia in certain situations?

This reagent is particularly advantageous when working with starting materials that have limited solubility in water. By using an organic solvent system, solubility issues can be avoided. Additionally, it allows for a more precise control over the stoichiometry of the ammonia-releasing agent.[1]

Q4: Can this method be used for substrates other than amino acid derivatives?

Yes, the method is applicable to the formation of primary amides from active esters of various carboxylic acids, not limited to N-protected amino acids.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete release of ammonia: Insufficient base (e.g., triethylamine) may not be enough to neutralize the dihydrochloride and promote the decomposition of methanediamine to ammonia and formaldehyde. 2. Poor quality of the active ester: The starting active ester may have hydrolyzed or degraded. 3. Suboptimal solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Low reactivity of the active ester: Some active esters are inherently less reactive and may require longer reaction times or higher temperatures.1. Optimize base stoichiometry: Ensure at least two equivalents of triethylamine are used per equivalent of this compound to neutralize the HCl and facilitate ammonia release. A slight excess of base may be beneficial. 2. Verify active ester integrity: Check the purity of the active ester by an appropriate analytical method (e.g., NMR, LC-MS) before use. Store active esters in a desiccator to prevent hydrolysis. 3. Solvent screening: While dioxane is reported, other aprotic solvents like THF or DMF could be explored. Ensure the solvent is anhydrous. 4. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Gentle heating may be required for less reactive esters, but should be done cautiously to avoid side reactions.
Presence of Impurities in the Final Product 1. Unreacted starting material: The reaction may not have gone to completion. 2. Formation of byproducts: Potential side reactions can lead to impurities. For example, the released formaldehyde could potentially react with the amine product or other nucleophiles present. 3. Hydrolysis of the active ester: The presence of water can lead to the formation of the corresponding carboxylic acid.1. Drive the reaction to completion: Use a slight excess of this compound and base. Increase reaction time as needed. 2. Purification: Standard purification techniques such as column chromatography, recrystallization, or preparative HPLC should be employed to remove byproducts. 3. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis.
Racemization of Chiral Centers Although this method is reported to be non-racemizing, harsh conditions can potentially lead to epimerization.Maintain mild reaction conditions. Avoid excessive heating and the use of strong bases. The slow and controlled release of ammonia helps in maintaining a neutral pH, which is favorable for preventing racemization.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various primary amides using this compound with N-succinimidyl (OSu) and p-nitrophenyl (ONp) active esters of N-protected amino acids.

Active Ester Product (Primary Amide) Yield (%)
Z-Ala-OSuZ-Ala-NH285
Z-Val-OSuZ-Val-NH282
Z-Phe-OSuZ-Phe-NH288
Boc-Ala-OSuBoc-Ala-NH280
Boc-Val-ONpBoc-Val-NH278
Boc-Phe-ONpBoc-Phe-NH285
Z-Gly-Phe-OSuZ-Gly-Phe-NH283

Data sourced from Galaverna et al., Int. J. Pept. Protein Res., 1993, 42, 53-57.[1]

Experimental Protocols

General Protocol for the Synthesis of Primary Amides from Active Esters

This protocol is based on the methodology reported by Galaverna et al.[1]

Materials:

  • N-protected amino acid active ester (e.g., -OSu or -ONp)

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous dioxane

  • Ethyl acetate (EtOAc)

  • 5% NaHCO3 solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the N-protected amino acid active ester (1 equivalent) in anhydrous dioxane.

  • To this solution, add this compound (1.5 equivalents) and triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer successively with 5% NaHCO3 solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Logic

Experimental Workflow for Primary Amide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Active Ester in Dioxane add_reagents Add this compound and Triethylamine start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry purify Purify Product dry->purify end Primary Amide Product purify->end

Caption: General experimental workflow for the synthesis of primary amides using this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield? check_base Sufficient Base? start->check_base Yes check_ester Active Ester Quality? check_base->check_ester Yes optimize_base Increase Et3N to >2 eq. check_base->optimize_base No check_conditions Reaction Conditions? check_ester->check_conditions Yes verify_ester Verify Purity (NMR/LC-MS) check_ester->verify_ester No optimize_conditions Increase Time/Temp, Use Anhydrous Solvent check_conditions->optimize_conditions No solution Yield Optimized check_conditions->solution Yes optimize_base->start verify_ester->start optimize_conditions->start

Caption: A logical diagram for troubleshooting low reaction yields in primary amide synthesis.

References

minimizing side reactions in methanediamine dihydrochloride protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methanediamine dihydrochloride synthesis and applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and use of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is the stable salt of methanediamine, the simplest geminal diamine.[1] Free methanediamine is highly unstable and transient in solution.[1] The dihydrochloride salt provides a stable, water-soluble, solid form that can be easily handled and used in various chemical syntheses.[2][3] Purity is critical as impurities, primarily hexamethylenetetramine and other side products, can interfere with subsequent reactions, leading to lower yields, impure products, and potential downstream complications in drug development processes.

Q2: What is the primary side reaction to be aware of during the synthesis of this compound?

The most significant side reaction is the formation of hexamethylenetetramine (also known as hexamine or urotropine).[4] This occurs through the reaction of formaldehyde with ammonia, which can be formed from the decomposition of ammonium chloride under certain conditions.[4] This reaction is favored at neutral or basic pH and higher temperatures.

Q3: How can I minimize the formation of hexamethylenetetramine?

Minimizing hexamethylenetetramine formation is achieved by maintaining acidic conditions and controlling the reaction temperature. The synthesis of this compound is typically carried out in an acidic medium, which protonates the amine species and disfavors the condensation reaction that leads to hexamethylenetetramine.[3] Keeping the reaction temperature low further inhibits the rate of this side reaction.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place, away from moisture.[1] It is a hygroscopic solid, and absorption of water can lead to degradation.[5] Storing it in a desiccator or under an inert atmosphere is recommended for long-term stability.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Table 1: Troubleshooting Low Product Yield

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Maintain the reaction temperature below 20°C, ideally between 0-10°C, using an ice bath to control the exothermic reaction.
Incorrect pH of the Reaction Mixture Ensure the reaction medium is acidic. The use of ammonium chloride as a reactant helps maintain an acidic pH. If necessary, the pH can be adjusted with hydrochloric acid.
Loss of Product During Workup This compound is highly soluble in water.[2] Minimize the use of aqueous solutions during washing and workup. Use cold solvents for washing to reduce solubility losses.
Incomplete Reaction Ensure sufficient reaction time. Monitor the reaction progress by techniques such as ¹H NMR to confirm the consumption of starting materials.
Side Reaction Dominance If the temperature and pH were not adequately controlled, a significant portion of the reactants may have been converted to hexamethylenetetramine. Review and optimize reaction conditions.
Issue 2: Product Discoloration (Yellow to Brown Product)

Table 2: Troubleshooting Product Discoloration

Potential Cause Recommended Solution
High Reaction Temperature Overheating can lead to the formation of colored impurities.[5] Strictly control the temperature throughout the reaction and purification steps.
Presence of Impurities in Starting Materials Use high-purity paraformaldehyde and ammonium chloride. Impurities in the starting materials can lead to colored byproducts.
Air Oxidation Aromatic amines are susceptible to air oxidation which can cause discoloration.[6] While methanediamine is aliphatic, minimizing exposure to air during the reaction and workup by using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Improper Storage Exposure to light and moisture during storage can lead to gradual discoloration. Store the final product in a tightly sealed, amber-colored container in a desiccator.
Issue 3: Difficulty in Crystallization or Oiling Out

Table 3: Troubleshooting Crystallization Issues

Potential Cause Recommended Solution
Solution is Not Supersaturated Concentrate the solution further by slow evaporation of the solvent.[7]
Cooling is Too Rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals or an oil.[7]
Presence of Impurities Impurities can inhibit crystallization or cause the product to separate as an oil.[5] Purify the crude product by an initial workup before attempting crystallization.
Inappropriate Solvent System The choice of solvent is critical for successful crystallization. A mixture of a good solvent (e.g., water or methanol) and an anti-solvent (e.g., ethanol or isopropanol) is often effective for amine hydrochlorides.[7]

Experimental Protocols

Key Experiment 1: Synthesis of this compound

This protocol is designed to minimize the formation of hexamethylenetetramine by controlling temperature and maintaining acidic conditions.

Materials:

  • Paraformaldehyde (CH₂O)n

  • Ammonium chloride (NH₄Cl)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (absolute)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine paraformaldehyde (1.0 eq) and ammonium chloride (1.1 eq).

  • Add deionized water to form a slurry.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated hydrochloric acid (1.0 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by taking a small aliquot, neutralizing it, and analyzing by ¹H NMR to check for the disappearance of formaldehyde signals and the appearance of the methanediamine product signal.

  • Once the reaction is complete, concentrate the solution under reduced pressure to about half its original volume.

  • Add absolute ethanol to the concentrated solution to precipitate the this compound.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Key Experiment 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Isopropanol

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Slowly add isopropanol to the hot methanolic solution until a slight turbidity persists.

  • Add a few drops of hot methanol to redissolve the turbidity and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 4: Hypothetical Influence of Reaction Parameters on Yield and Purity

Parameter Condition Yield (%) Purity (%) (by ¹H NMR) Notes
Temperature 0-5°C85>98Low temperature favors the desired product and minimizes hexamethylenetetramine formation.
20-25°C7090-95Increased formation of hexamethylenetetramine observed.
40-50°C50<80Significant side product formation, potential for discoloration.
pH Acidic (pH < 4)85>98Acidic conditions suppress the formation of free ammonia, thus inhibiting hexamine synthesis.
Near-neutral (pH 6-7)40<70Favorable conditions for hexamethylenetetramine formation.[8]
Reactant Ratio (NH₄Cl:CH₂O) 1.1 : 1.085>98A slight excess of ammonium chloride ensures an acidic environment and drives the reaction to completion.
1.0 : 1.08095-98Stoichiometric ratio is effective, but a slight excess of the acidic component is beneficial.
1.0 : 1.175<95Excess formaldehyde can lead to the formation of more complex side products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Reactants (Paraformaldehyde, NH₄Cl, HCl) reaction Reaction (0-10°C, Acidic pH) start->reaction 1. Controlled Addition workup Concentration & Precipitation reaction->workup 2. Reaction Completion crude_product Crude Methanediamine Dihydrochloride workup->crude_product 3. Isolation recrystallization Recrystallization (Methanol/Isopropanol) crude_product->recrystallization 4. Dissolution filtration Filtration & Washing recrystallization->filtration 5. Crystallization pure_product Pure Methanediamine Dihydrochloride filtration->pure_product 6. Drying nmr ¹H NMR Analysis pure_product->nmr Purity & Identity hplc HPLC Analysis pure_product->hplc Impurity Profiling troubleshooting_logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product temp High Temperature? issue->temp ph Incorrect pH? issue->ph impurities Starting Material Impurities? issue->impurities control_temp Maintain 0-10°C temp->control_temp control_ph Ensure Acidic Conditions ph->control_ph purify_reagents Use High-Purity Reagents impurities->purify_reagents

References

purification techniques for products synthesized with methanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Amine-Containing Synthesis Products

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar, basic compounds, particularly those synthesized using reagents like methanediamine dihydrochloride. Products from such reactions, often Mannich bases or other aminomethylated compounds, present unique purification challenges due to their high polarity and basicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound or similar reagents in a Mannich-type reaction?

A1: Common impurities include unreacted starting materials (the enolizable carbonyl compound), polymeric byproducts from the formaldehyde source, and potentially side-products from over-alkylation. If the reaction conditions are not carefully controlled, you may also see byproducts from the degradation of the starting materials or product.

Q2: My compound streaks severely on a standard silica gel TLC plate, even in polar solvents like ethyl acetate/methanol. What does this indicate?

A2: Severe streaking is a classic sign of strong, irreversible interaction between a basic compound (like an amine) and the acidic silanol groups on the surface of standard silica gel.[1] This suggests that standard normal-phase chromatography will be difficult and may lead to poor separation and low recovery. You will likely need to modify your purification strategy.

Q3: My purified product is a persistent oil and will not solidify or crystallize. What are my options?

A3: This is common for polar amines. You have several options:

  • Salt Formation: Convert the basic amine into a salt, typically the hydrochloride or hydrobromide salt.[2][3] Salts often have higher melting points and form well-defined crystal lattices more readily than the free base.

  • Trituration: Attempt to induce solidification by stirring the oil with a solvent in which it is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This can wash away minor impurities that inhibit crystallization and provide the mechanical energy needed for nucleation.

  • Chromatography: If crystallization fails, the oil must be purified chromatographically. Techniques like HILIC, ion-exchange, or reversed-phase with specialized columns are suitable for polar compounds.[4][5]

Q4: My product is highly water-soluble, making extraction from the aqueous workup difficult. How can I improve my extraction efficiency?

A4: To extract highly polar, water-soluble amines into an organic layer:

  • Basify and Salt Out: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride, making it more organic-soluble. Then, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.

  • Use a More Polar Solvent: Solvents like dichloromethane or ethyl acetate may not be polar enough. Consider using n-butanol or performing a continuous liquid-liquid extraction.

  • Direct Purification: Consider methods that don't require extraction, such as ion-exchange chromatography, where the crude aqueous solution can sometimes be loaded directly onto the column.[6]

Troubleshooting Guide: Purification by Crystallization

Q: My amine product is a solid, but NMR analysis shows it is still impure after initial precipitation. How can I effectively recrystallize it?

A: Recrystallization is an excellent technique for improving purity. For basic amines, converting the compound to its hydrochloride salt is often the most effective strategy for obtaining high-purity crystals.[3] The salt form is typically more stable and crystalline.

Experimental Protocol: Recrystallization of an Amine as its Hydrochloride Salt
  • Dissolution: Dissolve the crude, solid free-base amine in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate. Gentle heating may be required.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid. Common reagents include 2M HCl in diethyl ether, concentrated HCl diluted in isopropanol, or gaseous HCl. Add the acid dropwise until the solution is acidic (test with pH paper) and a precipitate is observed.

  • Heating to Redissolve: Heat the mixture until the precipitated salt completely redissolves, creating a saturated solution. If it does not redissolve, add a small amount more of the solvent until it does.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual impurities.

  • Drying: Dry the purified amine hydrochloride crystals under high vacuum to remove all traces of solvent.

Troubleshooting Guide: Purification by Chromatography

The purification of polar amines is one of the more challenging tasks in chromatography. The choice of technique is critical for success.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on initial observations.

G start Crude Product is_solid Is product a solid? start->is_solid try_cryst Attempt Recrystallization (Free Base or HCl Salt) is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) purity_check1 Purity > 95%? try_cryst->purity_check1 final_product Pure Product purity_check1->final_product Yes purity_check1->chromatography No tlc_test Run TLC with Modifier (e.g., 1% TEA or NH4OH) chromatography->tlc_test tlc_result Observe TLC Result tlc_test->tlc_result good_rf Good Rf & Spot Shape tlc_result->good_rf OK streaking Streaking / Stays at Baseline tlc_result->streaking Bad np_column Normal Phase Column (Silica + Modifier) good_rf->np_column hilic_column HILIC Column streaking->hilic_column Alternative ion_exchange Ion Exchange (SCX) streaking->ion_exchange Consider First void_volume Runs at Solvent Front (High Rf) np_column->final_product hilic_column->final_product rp_column Reversed-Phase Column (AQ-type or Ion Pairing) ion_exchange->final_product

Caption: Decision workflow for purifying amine-containing products.

Comparison of Chromatographic Techniques

For challenging separations of polar amines, standard silica gel chromatography is often insufficient. The table below compares advanced techniques better suited for these molecules.

TechniquePrincipleBest For...Common Mobile Phase (Organic/Aqueous)Key Advantage
Normal Phase (+ Modifier) Adsorption on polar stationary phase (silica). A basic modifier (e.g., Triethylamine) is added to the eluent to block acidic silanol sites and improve peak shape.[1][8]Moderately polar basic compounds that still show some mobility on silica.Hexane/EtOAc or DCM/MeOH + 0.5-2% Triethylamine Utilizes standard, inexpensive silica gel and equipment.
Reversed-Phase (AQ Type) Partitioning on a non-polar stationary phase. "Aqueous" (AQ) C18 columns are designed to prevent phase collapse in highly aqueous mobile phases.[9]Polar compounds that are not retained on standard C18 columns.Water/Acetonitrile or Water/MethanolBetter retention of polar analytes compared to traditional C18 columns.[9]
HILIC Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[8]Very polar, hydrophilic, and water-soluble compounds that have little to no retention in reversed-phase.[4][10]High Acetonitrile / Low Water or Aqueous BufferExcellent retention for very polar compounds; compatible with mass spectrometry.[8]
Ion Exchange (SCX) Ionic interaction between a charged analyte and a charged stationary phase. Strong Cation Exchange (SCX) binds positively charged (protonated) amines.[5]Basic compounds, especially for separating them from neutral or acidic impurities.Load in neutral/acidic solvent; Elute with a basic modifier (e.g., NH₄OH in MeOH).[6]Highly selective for basic compounds; can handle crude, salt-containing mixtures.
Experimental Protocol: HILIC Purification

This protocol is a general guideline for purifying a highly polar amine using HILIC.

  • Column Selection: Use a commercially available HILIC column (e.g., silica, diol, or amide-bonded phase). A standard silica gel column can also be operated in HILIC mode.[8]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Water with a volatile buffer compatible with your detector. For MS, 10 mM ammonium formate or ammonium acetate is an excellent choice.[8]

  • Column Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as or slightly weaker than the initial mobile phase (i.e., high acetonitrile content). If the sample is only soluble in water, dissolve it in a minimal amount of water and then dilute with acetonitrile.

  • Gradient Elution:

    • Inject the sample.

    • Begin with a high percentage of acetonitrile (e.g., 95%).

    • Run a linear gradient to increase the percentage of the strong aqueous solvent (Solvent B). A typical gradient might be from 5% to 40% Solvent B over 20 minutes.[8]

    • Hold at the final gradient composition for several column volumes to elute strongly retained compounds, then return to initial conditions to re-equilibrate.

  • Detection & Fraction Collection: Monitor the column effluent using a suitable detector (e.g., UV, MS) and collect fractions corresponding to the desired product peak.

Logical Relationships in Purification

The properties of your target compound directly dictate the most appropriate purification method.

G cluster_0 Compound Properties cluster_1 Recommended Techniques prop1 High Polarity tech1 HILIC prop1->tech1 Ideal Match tech2 Reversed-Phase (AQ) prop1->tech2 Good Option tech5 Recrystallization (as Salt) prop1->tech5 prop2 Strong Basicity tech3 Ion Exchange (SCX) prop2->tech3 Highly Selective tech4 Normal Phase + Modifier prop2->tech4 Mitigates Tailing prop2->tech5 prop3 Silica Instability prop3->tech1 Avoids Degradation prop3->tech3 Inert Phase prop4 Moderate Polarity prop4->tech4 First Choice

Caption: Relationship between compound properties and purification techniques.

References

stability of methanediamine dihydrochloride in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanediamine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in its salt form?

A1: this compound (CH₂N₂·2HCl) is the stable hydrochloride salt of methanediamine.[1] Methanediamine itself is the simplest geminal diamine, but it is a transient molecule that is unstable in its free base form, especially in solution.[1] The dihydrochloride salt provides enhanced stability, allowing for its practical use in chemical synthesis.[1]

Q2: What are the primary applications of this compound in organic synthesis?

A2: The most common application of this compound is in the synthesis of primary amides from carboxylic acids or their activated derivatives, such as esters.[1] It serves as a convenient source of ammonia equivalent under specific reaction conditions.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is highly soluble in water. Its solubility in organic solvents is more limited and varies depending on the polarity of the solvent. It is reported to be slightly soluble in methanol. Due to its ionic nature as a salt, it is generally more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, as it is hygroscopic. For long-term storage, refrigeration is often recommended.

Solubility Data

The quantitative solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative data and provides an estimated solubility profile based on general principles of solubility for polar, ionic compounds.

SolventSolvent TypeQualitative/Estimated Solubility
WaterPolar ProticHighly Soluble
MethanolPolar ProticSlightly Soluble
EthanolPolar ProticSparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSparingly Soluble
Tetrahydrofuran (THF)Polar AproticInsoluble to Very Sparingly Soluble
DioxanePolar AproticInsoluble to Very Sparingly Soluble
Dichloromethane (DCM)NonpolarInsoluble
TolueneNonpolarInsoluble

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. It is always recommended to perform a small-scale solubility test before proceeding with a reaction.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in organic solvents.

Issue 1: Poor Solubility of this compound in the Reaction Solvent.

  • Possible Cause: The chosen solvent may not be polar enough to dissolve the salt.

  • Troubleshooting Steps:

    • Increase Polarity: If the reaction chemistry allows, switch to a more polar solvent such as DMF or DMSO.

    • Co-solvent System: Consider using a co-solvent system. For example, adding a small amount of methanol to a less polar solvent might improve solubility.

    • Heating: Gently warming the mixture may increase the solubility. However, be cautious as this may also accelerate potential degradation. Monitor the reaction closely by TLC or LC-MS.

    • Sonication: Applying sonication can help to break up solid particles and enhance dissolution.

Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion.

  • Possible Cause 1: The methanediamine free base is not being efficiently generated in situ.

    • Troubleshooting Steps:

      • Base Selection: The presence of a suitable base is crucial to deprotonate the dihydrochloride salt and release the reactive methanediamine. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least two equivalents of the base are used.

      • Base Strength: If the reaction is still slow, a stronger non-nucleophilic base might be required, depending on the reaction conditions and substrate tolerance.

  • Possible Cause 2: The reaction temperature is too low.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature and monitor the progress. Be aware of potential side reactions or degradation at higher temperatures.

  • Possible Cause 3: The methanediamine is degrading before it can react with the substrate.

    • Troubleshooting Steps:

      • Order of Addition: Add the this compound and the base to the reaction mixture containing the substrate last. This minimizes the time the free diamine is in solution before it can react.

Issue 3: Formation of Unexpected Byproducts.

  • Possible Cause: Decomposition of methanediamine or side reactions with the solvent or substrate. Geminal diamines can be unstable and may decompose.

  • Troubleshooting Steps:

    • Lower Temperature: Run the reaction at a lower temperature to minimize decomposition pathways.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric components.

    • Solvent Purity: Ensure the use of dry, high-purity solvents to avoid side reactions with impurities.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the formation of degradation products.

Experimental Protocols

Synthesis of a Primary Amide from a Carboxylic Acid

This protocol describes a general procedure for the synthesis of a primary amide from a carboxylic acid using this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and the peptide coupling reagent (1.1 eq).

  • Dissolution: Add the anhydrous organic solvent (e.g., DMF) to dissolve the solids. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Addition of Base and Diamine: In a separate vial, suspend this compound (1.2 eq) in a small amount of the reaction solvent. Add the non-nucleophilic base (2.5 eq) to this suspension and stir briefly.

  • Reaction: Add the suspension of this compound and base to the activated carboxylic acid solution.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired primary amide.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup & Activation cluster_reagent_prep 2. Reagent Preparation cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification setup Add Carboxylic Acid and Coupling Reagent to Flask dissolve Dissolve in Anhydrous Solvent (e.g., DMF) setup->dissolve activate Stir for 10-15 min to Activate dissolve->activate combine Add Diamine/Base Suspension to Activated Acid activate->combine suspend Suspend this compound in Solvent add_base Add Non-nucleophilic Base (e.g., TEA) suspend->add_base add_base->combine stir Stir at Room Temperature combine->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify

Caption: Experimental workflow for primary amide synthesis.

troubleshooting_workflow cluster_solubility Solubility Solutions cluster_reactivity Reactivity Solutions cluster_byproducts Byproduct Minimization start Reaction Issue Encountered issue1 Poor Solubility start->issue1 issue2 Sluggish/Incomplete Reaction start->issue2 issue3 Byproduct Formation start->issue3 sol1 Use More Polar Solvent (DMF, DMSO) issue1->sol1 sol2 Use Co-solvents issue1->sol2 sol3 Gentle Heating issue1->sol3 sol4 Sonication issue1->sol4 react1 Ensure Sufficient Base (>=2 eq) issue2->react1 react2 Increase Temperature issue2->react2 react3 Optimize Reagent Addition Order issue2->react3 byprod1 Lower Reaction Temperature issue3->byprod1 byprod2 Use Inert Atmosphere issue3->byprod2 byprod3 Ensure Solvent Purity issue3->byprod3

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Managing the Exotherm of Methanediamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the synthesis of methanediamine dihydrochloride. The following information is intended to supplement, not replace, established laboratory safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic process?

A1: Yes, the reaction of methanediamine with hydrochloric acid to form this compound is a neutralization reaction. Like most acid-base neutralizations, this process is exothermic, releasing heat into the system.[1][2][3][4][5] The heat generated can be significant, particularly at larger scales or higher concentrations, and requires careful management to prevent a runaway reaction.

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

A2: An uncontrolled exotherm can lead to several hazardous situations, including:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, which can result in the boiling of solvents, splattering of corrosive materials, and potentially, vessel rupture.[6][7][8][9]

  • Product Degradation: this compound begins to decompose at approximately 135°C (275°F).[1][10][11] An uncontrolled exotherm can easily exceed this temperature, leading to the formation of impurities and a lower yield of the desired product.

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the overall efficiency of the synthesis.

  • Safety Hazards: The release of hot, corrosive materials poses a significant risk of chemical burns and other injuries to laboratory personnel.

Q3: What are the key parameters that influence the exotherm?

A3: The rate and intensity of the exotherm are primarily influenced by:

  • Concentration of Reactants: Higher concentrations of methanediamine and hydrochloric acid will result in a more significant heat release per unit volume.

  • Rate of Addition: The speed at which the acid is added to the amine solution is a critical control parameter. Rapid addition can lead to a rapid accumulation of heat.

  • Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the temperature is significantly higher than the bulk solution, increasing the risk of a runaway reaction.

  • Scale of the Reaction: The heat generated increases with the volume of the reaction, while the surface area available for heat dissipation does not increase proportionally. This makes heat management more challenging at larger scales.[12]

  • Initial Temperature: Starting the reaction at a lower temperature provides a larger buffer before reaching hazardous temperatures.

Q4: What are the recommended cooling methods for this reaction?

A4: The choice of cooling method depends on the scale of the reaction.

  • Laboratory Scale (up to 1L): An ice bath is typically sufficient to maintain temperature control.[13]

  • Pilot Plant/Kilo-Lab Scale: A jacketed reactor with a circulating coolant (e.g., a glycol/water mixture) is recommended for more precise and uniform temperature control.

  • Industrial Scale: Requires robust engineering controls, including automated cooling systems, emergency quenching capabilities, and potentially, the use of continuous flow reactors to minimize the reaction volume at any given time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature rise - Rate of acid addition is too fast.- Inadequate cooling.- Insufficient mixing.- Immediately stop the addition of hydrochloric acid.- Ensure the cooling system is functioning optimally (e.g., add more ice to the bath, check coolant flow rate).- Increase the stirring rate to improve heat dissipation.
Localized boiling or fuming at the point of acid addition - Poor mixing leading to localized "hot spots".- Acid concentration is too high.- Improve agitation to ensure rapid dispersion of the acid.- Consider adding the acid subsurface to promote better initial mixing.- Use a more dilute solution of hydrochloric acid.
Product is discolored or off-white - Exotherm caused the temperature to exceed the decomposition point of the product.- Implement more stringent temperature control throughout the reaction.- Ensure the bulk temperature of the reaction mixture does not exceed a safe upper limit (e.g., 40-50°C).
Low yield of crystalline product - Product degradation due to excessive heat.- Side reactions favored at higher temperatures.- Optimize the reaction temperature and addition rate to minimize byproduct formation.- Characterize byproducts to understand the degradation pathway.

Experimental Protocols

Laboratory-Scale Synthesis of this compound with Exotherm Control

This protocol is intended for the synthesis of approximately 10-20 g of this compound.

Materials:

  • Methanediamine solution (concentration to be determined based on starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Large crystallizing dish or insulated container for an ice bath.

  • Büchner funnel and filter flask.

Procedure:

  • Preparation: Place the methanediamine solution in the three-necked flask and begin stirring. Place the flask in an ice bath to pre-cool the solution to 0-5°C.

  • Acid Addition: Slowly add the hydrochloric acid dropwise from the dropping funnel to the stirred methanediamine solution.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture. Maintain the temperature between 5-10°C throughout the addition of the acid. Adjust the addition rate as necessary to control the exotherm.

  • Completion and Crystallization: Once the acid addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C.

Quantitative Data (Illustrative)

The following table provides illustrative data for managing the exotherm. Actual values will vary depending on the specific reaction conditions.

ParameterLaboratory Scale (100 mL)Pilot Scale (10 L)
Initial Temperature 0-5°C0-5°C
Recommended Coolant Ice/Water BathChiller with Glycol/Water
Max. Temperature Limit 15°C20°C
Typical HCl Addition Time 30-45 minutes2-4 hours
Stirrer Speed 200-300 RPM100-150 RPM (with appropriate impeller)

Visualizations

Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Charge Methanediamine Solution to Reactor prep2 Initiate Stirring prep1->prep2 prep3 Cool Reactor to 0-5°C prep2->prep3 react1 Controlled Addition of HCl prep3->react1 react2 Monitor Temperature Continuously react1->react2 react3 Adjust Addition Rate react2->react3 Temp > 15°C react4 Maintain Temperature < 15°C react2->react4 Temp <= 15°C react3->react1 workup1 Continue Stirring at 0-5°C react4->workup1 workup2 Isolate Product via Filtration workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Dry Product under Vacuum workup3->workup4

Caption: Workflow for managing the exotherm during this compound synthesis.

Logical Relationship of Factors Affecting Exotherm

Exotherm_Factors cluster_inputs Reaction Parameters cluster_controls Control Measures exotherm Exotherm Intensity cooling Cooling Efficiency exotherm->cooling mixing Mixing Rate exotherm->mixing concentration Reactant Concentration concentration->exotherm addition_rate Acid Addition Rate addition_rate->exotherm scale Reaction Scale scale->exotherm

Caption: Key factors influencing and controlling the reaction exotherm.

References

troubleshooting low yield in peptide coupling with methanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving methanediamine dihydrochloride. The focus is on addressing low yield and other common issues encountered during the synthesis of C-terminal peptide amides using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

This compound serves as a reagent for the synthesis of primary amides at the C-terminus of peptides.[1] It functions as a slow-releasing source of ammonia, which offers a convenient alternative to using concentrated aqueous ammonia.[1] This method can help to avoid solubility problems and allows for better stoichiometric control of the amidation reaction.[1]

Q2: How does the reaction with this compound work?

The amidation reaction with this compound is typically carried out on an "active ester" of the N-protected amino acid or peptide.[1] Common active esters include succinimidyl or 4-nitrophenyl esters.[1] In the presence of a base, such as triethylamine (Et3N), this compound slowly releases ammonia, which then reacts with the activated carboxyl group of the peptide to form the C-terminal amide.[1]

Q3: What are the main advantages of using this compound for peptide amidation?

The primary advantages include:

  • Improved Solubility: It avoids the solubility issues that can arise when using concentrated aqueous ammonia with organic solvents.[1]

  • Better Stoichiometric Control: As a solid, it allows for more precise control over the amount of ammonia source added to the reaction.[1]

  • Good Yields: The method is reported to provide good yields of the desired C-terminal amide.[1]

  • Suppression of Racemization: The reaction conditions are mild and have been shown not to induce racemization.[1]

Q4: Can this compound be used to insert a methylene diamine linker into a peptide chain?

Current literature primarily supports the use of this compound as a source of ammonia for C-terminal amidation.[1] Its use as a linker to connect two peptide chains or amino acids is not a commonly described application.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues, particularly low yield, during the C-terminal amidation of peptides using this compound.

Issue: Low or No Yield of the C-Terminal Amide

Q: I am observing a very low yield of my C-terminal amidated peptide. What are the potential causes and how can I troubleshoot this?

A: Low yield in this reaction can stem from several factors, primarily related to the quality of the starting materials, the efficiency of the active ester formation, or the amidation step itself. A logical diagnostic workflow is essential to pinpoint the issue.

1. Verify the Quality of Starting Materials:

  • Peptide Active Ester: Ensure that the starting N-protected peptide active ester (e.g., succinimidyl or 4-nitrophenyl ester) is of high purity and has not hydrolyzed. Consider preparing a fresh batch of the active ester.

  • This compound: Use a high-purity grade of this compound.

  • Solvent and Base: Ensure that the solvent (e.g., dioxane) is anhydrous and the base (e.g., triethylamine) is pure and free of contaminants.[1]

2. Inefficient Active Ester Formation:

If you are preparing the active ester in a preceding step, ensure this reaction has gone to completion. Incomplete conversion to the active ester will result in unreacted peptide acid, which will not react with the ammonia source.

3. Suboptimal Amidation Reaction Conditions:

  • Insufficient Base: The presence of a tertiary amine base like triethylamine is crucial for the reaction.[1] Ensure you are using the correct stoichiometry.

  • Reaction Time: As this compound is a slow-releasing source of ammonia, the reaction may require sufficient time to go to completion. Consider extending the reaction time and monitoring the progress by an appropriate analytical method like TLC or LC-MS.

  • Temperature: While the reaction is typically performed at room temperature, gentle heating may be explored for sterically hindered peptides, though this should be done with caution to avoid side reactions.

4. Work-up and Purification Issues:

  • Product Precipitation: Ensure that the product is effectively precipitated and collected during the work-up.

  • Purification Losses: Optimize your purification strategy (e.g., column chromatography, recrystallization) to minimize product loss.

Data Presentation

The following table summarizes typical reaction conditions for the C-terminal amidation of peptides using this compound and active esters, based on available literature.

ParameterRecommended ConditionNotes
Starting Material N-protected peptide active ester (e.g., succinimidyl, 4-nitrophenyl)High purity is essential for good yields.
Ammonia Source This compoundActs as a slow-releasing source of ammonia.[1]
Molar Ratio Peptide Active Ester : this compound : BaseA slight excess of this compound and base is generally recommended. A good starting point is a 1 : 1.2 : 2.2 ratio.
Solvent Anhydrous DioxaneAnhydrous conditions are important to prevent hydrolysis of the active ester.[1]
Base Triethylamine (Et3N)Other non-nucleophilic tertiary amines can also be considered.[1]
Temperature Room TemperatureGentle heating may be applicable in some cases but should be optimized.
Reaction Time Several hours to overnightMonitor reaction progress by TLC or LC-MS to determine the optimal time.
Reported Yield GoodSpecific yields will vary depending on the peptide sequence and the purity of the starting materials.[1]

Experimental Protocols

Detailed Methodology for C-Terminal Amidation of a Peptide Active Ester

This protocol describes a general procedure for the C-terminal amidation of an N-protected peptide active ester using this compound.

Materials:

  • N-protected peptide active ester (e.g., N-succinimidyl ester)

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous Dioxane

  • Reaction vessel with a magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the N-protected peptide active ester in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add this compound followed by triethylamine.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water, a mild acidic solution (e.g., 5% citric acid), and brine to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude C-terminal amidated peptide.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to obtain the pure C-terminal amidated peptide.

Mandatory Visualization

experimental_workflow Experimental Workflow for C-Terminal Peptide Amidation start Start dissolve Dissolve Peptide Active Ester in Anhydrous Dioxane start->dissolve add_reagents Add this compound and Triethylamine dissolve->add_reagents react Stir at Room Temperature (Monitor Progress) add_reagents->react workup Reaction Work-up: Concentrate, Extract, Wash react->workup purify Purify Crude Product (e.g., Chromatography) workup->purify end End: Pure C-Terminal Amidated Peptide purify->end

Caption: Workflow for C-terminal peptide amidation.

troubleshooting_low_yield Troubleshooting Low Yield in Peptide Amidation start Low Yield Observed check_sm Check Starting Material Quality (Peptide Active Ester, Reagents) start->check_sm sm_ok Quality OK? check_sm->sm_ok prepare_fresh_sm Action: Prepare Fresh Active Ester / Use Pure Reagents sm_ok->prepare_fresh_sm No check_reaction Review Amidation Reaction Conditions sm_ok->check_reaction Yes prepare_fresh_sm->check_reaction conditions_ok Conditions Optimal? check_reaction->conditions_ok optimize_conditions Action: Optimize Stoichiometry, Extend Reaction Time, Check Solvent conditions_ok->optimize_conditions No check_workup Examine Work-up and Purification conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Work-up Efficient? check_workup->workup_ok optimize_workup Action: Optimize Extraction and Purification Methods workup_ok->optimize_workup No solution Yield Improved workup_ok->solution Yes optimize_workup->solution

Caption: Decision tree for troubleshooting low yield.

References

preventing polymerization in methanediamine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing polymerization in reactions involving methanediamine dihydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Question: My reaction mixture rapidly formed a white, insoluble precipitate or gel. What is the likely cause?

Answer: This is a classic sign of uncontrolled polymerization of methanediamine. The dihydrochloride salt is stable, but the free methanediamine base, which is the reactive species, is highly unstable and prone to self-condensation to form polymers.[1][2] This typically occurs if the free base is generated too quickly or exists at a high concentration before it can react with your intended substrate.

Question: I am observing a low yield of my desired product and a significant amount of unidentified, high-molecular-weight side products. Is this related to polymerization?

Answer: Yes, this is a common consequence of methanediamine polymerization. When methanediamine polymerizes, it is consumed in a side reaction, which directly reduces the yield of your target molecule. The resulting polymers are often the high-molecular-weight byproducts you are observing. The key to improving your yield is to ensure the rate of methanediamine consumption by your substrate is significantly faster than its rate of self-polymerization.[3]

Question: How can I diagnose the specific cause of polymerization in my reaction?

Answer: Use the following troubleshooting workflow to identify the root cause.

G start Polymerization Observed q_base How was the free base generated? start->q_base a_premix Base was added to This compound before adding substrate. q_base->a_premix Premixed a_insitu Base was added to a mixture of This compound and the substrate (in situ). q_base->a_insitu In Situ c_premix High concentration of unstable free base formed, leading to rapid polymerization. a_premix->c_premix q_temp What was the reaction temperature? a_insitu->q_temp sol_insitu ACTION: Generate free base in situ. See Protocol 1. c_premix->sol_insitu sol_insitu->q_temp a_temp_high Room temperature or elevated. q_temp->a_temp_high High a_temp_low Low temperature (e.g., 0-5 °C). q_temp->a_temp_low Low c_temp_high Higher temperatures accelerate polymerization. a_temp_high->c_temp_high q_reagents Were reagents and solvents pure and anhydrous? a_temp_low->q_reagents sol_temp ACTION: Maintain low temperatures, especially during base addition. c_temp_high->sol_temp sol_temp->q_reagents a_reagents_no No, or purity is uncertain. q_reagents->a_reagents_no No/Unsure a_reagents_yes Yes, high purity confirmed. q_reagents->a_reagents_yes Yes c_reagents Trace acid/base impurities can catalyze polymerization. a_reagents_no->c_reagents end_node Problem likely resolved. If issues persist, consider potential inhibitors. a_reagents_yes->end_node sol_reagents ACTION: Use pure, anhydrous reagents and solvents. c_reagents->sol_reagents sol_reagents->end_node

Caption: Troubleshooting workflow for diagnosing polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is methanediamine provided as a dihydrochloride salt?

Methanediamine is the simplest geminal diamine and is highly unstable as a free base, existing only transiently in solution.[1][2] It readily undergoes self-condensation to form polymers. The formation of the dihydrochloride salt provides a stable, crystalline, and handleable solid by protonating the two amino groups.[1] This salt can be stored and used to generate the reactive free diamine when needed for a reaction.

Q2: What is the fundamental principle for preventing polymerization?

The most effective strategy is to generate the reactive methanediamine in situ (in the reaction mixture) in the presence of the compound it is intended to react with.[3] This ensures that the concentration of the unstable free diamine remains extremely low at any given moment, minimizing the opportunity for self-polymerization. The rate of formation of free methanediamine should not exceed its rate of consumption by the desired reaction pathway.[3]

Q3: What are the critical reaction parameters to control?

  • pH and Base Addition: The free diamine is generated by neutralizing the dihydrochloride salt. This must be done carefully. Use a non-nucleophilic base (e.g., triethylamine) and add it slowly to the mixture containing both the this compound and your substrate.[3] Careful pH stabilization is crucial to avoid unwanted polymerization.[1]

  • Temperature: Low temperatures are critical. The generation of the free diamine and the subsequent reaction should be carried out at low temperatures (e.g., 0-5 °C) to decrease the rate of the competing polymerization reaction.[3]

  • Reagent Purity: Use anhydrous solvents and pure reagents. Trace amounts of acidic or basic impurities can catalyze polymerization.[3]

Q4: Can I use a polymerization inhibitor?

While specific data on inhibitors for methanediamine is limited, inhibitors used for other reactive monomers could be considered as a secondary precaution, especially during scale-up.[3] These typically work by scavenging free radicals.[4] Common examples include phenolic compounds like Butylated Hydroxytoluene (BHT) or hydroquinone.[4][5] However, the primary and most effective method of prevention is the strict control of reaction conditions as described above.

Data and Properties

A summary of relevant properties for this compound is provided below.

PropertyValueSource(s)
Chemical Formula CH₂(NH₂)₂ · 2HCl[6]
Molecular Weight 118.99 g/mol [7][8]
Appearance White to off-white crystalline solid/granular solid[7][9][10]
Solubility Highly soluble in water; sparingly soluble in methanol.[7][9][10]
Decomposition Temp. Decomposes at approx. 135 °C (275 °F), turning into a white puffy solid.[9][10]
pH of Aqueous Solution < 7.0 (solutions are acidic)[9][10]
Storage Temperature 2-8 °C[6][10]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of Methanediamine

This protocol describes a one-pot procedure for reacting a substrate with methanediamine generated in situ from its dihydrochloride salt. This method is adapted from best practices for handling similarly reactive species.[3]

G start Start step1 1. Dissolve Substrate & This compound in anhydrous solvent. start->step1 step2 2. Cool mixture to 0-5 °C in an ice bath. step1->step2 step3 3. Slowly add 2 equivalents of non-nucleophilic base (e.g., Et3N) over 30-60 min. step2->step3 step4 4. Maintain temperature at 0-5 °C during addition. step3->step4 step5 5. Stir at 0-5 °C for 1-2 hours. step4->step5 step6 6. Allow to warm to room temp. and stir for 12-24 hours. step5->step6 step7 7. Monitor reaction completion (TLC, LC-MS, etc.). step6->step7 end End step7->end

Caption: Experimental workflow for controlled in situ generation.

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your substrate and this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol, acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a non-nucleophilic base (e.g., triethylamine, 2.0-2.2 eq) dropwise to the stirred mixture over 30-60 minutes.

  • Temperature Control: Critically, ensure the internal temperature of the reaction mixture does not rise above 5 °C during the base addition.[3]

  • Initial Reaction: Once the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, LC-MS) until the starting material is consumed.

  • Work-up: Proceed with standard aqueous work-up and purification procedures. The triethylamine hydrochloride salt formed will typically be removed during the aqueous extraction.

References

Technical Support Center: Activation of Methanediamine Dihydrochloride for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of methanediamine dihydrochloride in chemical synthesis. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in reactions involving this compound?

A1: this compound is the stable, crystalline salt of the highly reactive and transient free base, methanediamine.[1] In this salt form, the two amine groups are protonated. To activate it for use as a nucleophile in synthesis, a base is required to deprotonate these ammonium groups, generating the reactive methanediamine in situ. This process is a neutralization reaction where the base removes the two acidic protons from the protonated amine.[2]

Q2: Why can't I use methanediamine directly instead of its dihydrochloride salt?

A2: Free methanediamine is a transient species in solution and has not been isolated in significant quantities.[1] Its dihydrochloride salt is a stable, solid form that can be easily handled and stored.[1] The use of the salt allows for the controlled release of the reactive diamine upon deprotonation.

Q3: What type of base is suitable for deprotonating this compound?

A3: A non-nucleophilic organic base is typically used to deprotonate this compound. Triethylamine (Et₃N) is a commonly used base for this purpose as it is strong enough to deprotonate the ammonium ions without competing in the main reaction.[1] The pKa of the conjugate acid of triethylamine (triethylammonium) is around 10.75, which is suitable for neutralizing the acidic this compound.

Q4: How many equivalents of base are required?

A4: Since this compound has two protonated amine groups, at least two equivalents of a monobasic base (like triethylamine) are required for complete deprotonation. It is common practice to use a slight excess of the base to ensure the reaction goes to completion.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of this compound. 2. Hydrolysis of the active ester or acyl chloride starting material. 3. The amine is not sufficiently nucleophilic. 4. The reaction temperature is too low.1. Ensure at least two equivalents of a suitable base (e.g., triethylamine) are used. Consider adding a slight excess. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Confirm that the deprotonation is occurring. If the issue persists, consider a more reactive starting material if possible. 4. Some reactions may require gentle heating. Monitor the reaction progress by TLC or LC-MS while gradually increasing the temperature.
Presence of Unreacted Starting Material 1. Insufficient equivalents of methanediamine or base. 2. Short reaction time.1. Check the stoichiometry of your reactants. Ensure this compound and the base are present in the correct molar ratios. 2. Monitor the reaction over a longer period to ensure it has reached completion.
Formation of Side Products 1. The base used is also a nucleophile and reacts with the starting material. 2. The generated methanediamine is unstable and decomposes.1. Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 2. Generate the methanediamine in situ at a controlled temperature and ensure it reacts promptly with the substrate. Avoid high reaction temperatures for extended periods.
Difficulty in Product Purification 1. Excess base or the resulting ammonium salt is contaminating the product.1. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess amine base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of primary amides from N-protected amino acid active esters using this compound, based on the work of Galaverna et al. (1993).[1]

N-Protected Amino Acid Active EsterBaseSolventReaction Time (h)Yield (%)
Boc-Gly-ONpTriethylamineDioxane2485
Z-Gly-ONpTriethylamineDioxane2488
Boc-Ala-ONpTriethylamineDioxane2482
Z-Phe-ONpTriethylamineDioxane2490
Boc-Val-ONpTriethylamineDioxane4875

Boc: tert-butyloxycarbonyl, Z: benzyloxycarbonyl, ONp: p-nitrophenyl ester

Experimental Protocols

Detailed Methodology for the Synthesis of N-Boc-Glycine Primary Amide

This protocol is adapted from the procedure described by Galaverna et al. (1993) for the synthesis of primary amides from active esters.[1]

Materials:

  • N-Boc-Glycine-p-nitrophenyl ester (Boc-Gly-ONp)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dioxane

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-Glycine-p-nitrophenyl ester (1 equivalent) in anhydrous dioxane.

  • Add this compound (0.5 equivalents) to the solution.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

G MDH This compound (H₃N⁺-CH₂-N⁺H₃)·2Cl⁻ MD Methanediamine (H₂N-CH₂-NH₂) MDH->MD Deprotonation Base 2x Triethylamine (Et₃N) Salt 2x Triethylammonium Chloride (Et₃NH⁺Cl⁻) MD->Salt Byproduct Formation

References

handling and storage best practices for methanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methanediamine Dihydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information on the best practices for handling and storing this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the more stable salt form of methanediamine.[1] The dihydrochloride salt is a white, crystalline, or granular solid and is water-soluble.[1][2][3] It is used in chemical synthesis, for example, as a reactant in the creation of primary amides from amino acids.[1][4]

2. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation [2][5]

  • Serious eye irritation [2][5]

  • Respiratory tract irritation [2][5]

It is probably combustible, though flash point data are not available.[2][3]

3. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and stability of this compound. Key recommendations include:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed.[5]

  • A specific storage temperature range of 2-8°C is often recommended.[3][4][7]

  • The substance is hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is important.[6]

4. What personal protective equipment (PPE) should be worn when handling this compound?

To ensure personal safety, the following PPE is recommended:

  • Eye Protection: Goggles or safety glasses with side-shields.[5][8]

  • Hand Protection: Protective gloves.[5][6]

  • Skin and Body Protection: Long-sleeved clothing or a lab coat.[5] For more extensive handling, Tyvek-type disposable protective clothing may be appropriate.[2]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation.[5] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5]

5. How should I handle a spill of this compound?

In the event of a spill, follow these steps:

  • Avoid dust formation.[6][9]

  • Dampen the solid spill material with water.[2]

  • Transfer the dampened material to a suitable, closed container for disposal.[2][5]

  • Use absorbent paper dampened with water to clean up any remaining residue.[2]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for later disposal.[2]

  • Wash all contaminated surfaces with a soap and water solution.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has discolored or changed appearance Improper storage (exposure to moisture or high temperatures).Verify storage conditions. The compound should be a white granular solid.[2] Decomposition can begin at approximately 275°F (135°C), where it changes to a white, puffy solid before darkening.[2][3]
Poor solubility in experiments Incorrect solvent or low-quality reagent.This compound is soluble in water (≥ 100 mg/mL at 70.7°F).[2] It has slight solubility in methanol.[3] Ensure the correct solvent is being used and that the compound has not degraded.
Inconsistent reaction yields Degradation of the reagent due to improper handling or storage. Incompatible reagents.Always use the compound from a tightly sealed container stored under recommended conditions. In aqueous solutions, it behaves as an acid and will react with bases.[2][3] This neutralization reaction generates heat.[3]
Material appears clumpy or wet Absorption of moisture from the air (hygroscopic nature).Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.

Quantitative Data Summary

Property Value Source
Molecular Weight 118.99 g/mol [2]
Appearance White granular solid[2][3]
Melting Point Decomposes starting at ~275°F (~135°C)[2][3]
Solubility in Water ≥ 100 mg/mL at 70.7°F (21.5°C)[2]
Storage Temperature 2-8°C[3][4][7]

Experimental Protocols

First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water or normal saline for 20-30 minutes, removing contact lenses if present.[2][5] Seek immediate medical attention, even if no symptoms are apparent.[2]

  • Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing.[2] Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air immediately.[5][9] If breathing is difficult, provide artificial respiration.[5] Seek medical attention if symptoms occur.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Do not induce vomiting. Seek medical attention if symptoms occur.[5]

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Experiment Issue Identified check_appearance Check Compound Appearance: Is it a white solid? start->check_appearance discolored Issue: Discoloration/ Degradation check_appearance->discolored [No] check_solubility Check Solubility: Does it dissolve as expected? check_appearance->check_solubility [Appearance OK] check_storage Action: Verify storage (cool, dry, 2-8°C, sealed). Discard if compromised. discolored->check_storage end_node Resolution/Further Investigation check_storage->end_node poor_solubility Issue: Poor Solubility check_solubility->poor_solubility [No] check_reaction Check Reaction: Are yields inconsistent? check_solubility->check_reaction [Solubility OK] verify_solvent Action: Confirm solvent (Water is optimal). Check for contamination. poor_solubility->verify_solvent verify_solvent->end_node inconsistent_yield Issue: Inconsistent Yields check_reaction->inconsistent_yield [No] check_reaction->end_node [Yields OK] review_protocol Action: Review protocol for incompatibilities (e.g., bases). Use fresh reagent. inconsistent_yield->review_protocol review_protocol->end_node

Caption: Troubleshooting workflow for common experimental issues.

References

common impurities in methanediamine dihydrochloride and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in methanediamine dihydrochloride and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Based on its synthesis and stability, the most common impurities are likely to be formaldehyde and ammonium chloride . Formaldehyde can arise from side reactions during synthesis, particularly if dichloromethane is used as a solvent, or from the degradation of the methanediamine moiety.[1] Ammonium chloride can be a residual starting material or a byproduct of the reaction used to form the dihydrochloride salt.

Q2: How can these impurities affect my experiments?

A2: Both formaldehyde and ammonium chloride can have significant impacts on various experimental procedures:

  • Formaldehyde: Being a reactive aldehyde, it can lead to several undesirable side reactions. In peptide synthesis, it can cause N-methylation of amino acids or form cross-links between peptide chains, leading to product heterogeneity and reduced yield.[2][3][4] In other applications, it can react with primary and secondary amines, leading to the formation of unexpected byproducts.

  • Ammonium Chloride: As a salt, it can alter the ionic strength and pH of reaction mixtures, potentially affecting reaction rates and catalyst performance.[5][6] In high concentrations, it can also interfere with downstream purification processes, such as crystallization.

Q3: I am observing unexpected side products in my reaction using this compound. Could impurities be the cause?

A3: Yes, it is highly probable. If you are working with peptides or other amine-containing molecules, the presence of formaldehyde could lead to methylation or other modifications of your target molecule.[2][7][8] It is recommended to test your batch of this compound for the presence of these impurities.

Q4: Are there any visual clues to the presence of these impurities?

A4: While not definitive, some visual cues might suggest impurity presence. This compound should be a white to off-white solid.[9] Any significant discoloration or unusual odor could indicate the presence of degradation products or other impurities. However, reactive impurities like formaldehyde are often present at levels not detectable by visual inspection alone.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating issues arising from impurities in this compound.

Observed Problem Potential Cause Recommended Action
Low yield or incomplete reaction Formaldehyde Impurity: Reacts with starting materials or products, reducing the concentration of the desired reactants.1. Test for the presence of formaldehyde using the analytical methods described below.2. If formaldehyde is present, consider purifying the this compound or sourcing a higher purity grade.3. Alternatively, scavengers for formaldehyde can be added to the reaction mixture, but this requires careful optimization.
Ammonium Chloride Impurity: Alters the pH or ionic strength of the reaction medium, inhibiting the reaction.1. Determine the concentration of ammonium chloride using ion chromatography.2. Adjust the reaction conditions (e.g., pH, buffer concentration) to compensate for the presence of the salt.3. Purify the this compound to remove excess ammonium chloride.
Formation of unexpected byproducts Formaldehyde Impurity: Leads to side reactions such as N-methylation or cross-linking.[2][3][4]1. Characterize the byproducts to confirm if they are consistent with formaldehyde-mediated reactions.2. Perform a formaldehyde analysis on the this compound.3. Use a fresh, high-purity batch of the reagent.
Inconsistent results between batches Variable Impurity Levels: Different batches of this compound may contain varying levels of formaldehyde and ammonium chloride.1. Establish a quality control protocol to test each new batch for key impurities before use.2. Maintain a record of batch numbers and corresponding analytical data to correlate with experimental outcomes.
Difficulty in product purification Ammonium Chloride Impurity: High concentrations can interfere with crystallization or chromatographic separation.1. Quantify the ammonium chloride content.2. Consider an initial purification step to remove the salt before proceeding with the main purification of your product.

Analytical Protocols

Accurate quantification of impurities is crucial for troubleshooting. Below are detailed methodologies for the analysis of formaldehyde and ammonium chloride in this compound.

Protocol 1: Quantification of Formaldehyde by GC-MS after Derivatization

This method involves the derivatization of formaldehyde to a more volatile and stable compound, which is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][10][11][12][13]

Materials:

  • This compound sample

  • Pentafluorobenzylhydroxylamine (PFBHA) hydrochloride solution (derivatizing agent)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Deionized water

  • Standard formaldehyde solutions for calibration

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a vial. Dissolve the sample in a known volume of deionized water.

  • Derivatization: To the aqueous solution of the sample, add an excess of the PFBHA solution. The reaction converts formaldehyde to its PFBHA-oxime derivative.

  • Extraction: Extract the derivative into an organic solvent (e.g., hexane). The organic layer will contain the derivatized formaldehyde.

  • GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Detection: Monitor for the characteristic ions of the PFBHA-formaldehyde oxime.

  • Quantification: Prepare a calibration curve using standard formaldehyde solutions that have undergone the same derivatization and extraction procedure. Calculate the concentration of formaldehyde in the original sample based on the peak area of the derivative.

Protocol 2: Quantification of Ammonium Chloride by Ion Chromatography

Ion chromatography (IC) is a sensitive and specific method for the determination of ionic impurities like ammonium.[14][15][16][17][18]

Materials:

  • This compound sample

  • Deionized water (as eluent and for sample preparation)

  • Standard ammonium chloride solutions for calibration

  • Ion chromatograph equipped with a cation exchange column and a conductivity detector.

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a known volume of deionized water. Filter the solution through a 0.45 µm filter to remove any particulates.

  • IC Analysis: Inject the filtered sample solution into the ion chromatograph.

    • Eluent: High-purity deionized water or a dilute acid solution (e.g., methanesulfonic acid) as recommended for the specific column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Suppressed conductivity detection.

  • Quantification: Prepare a calibration curve by analyzing a series of standard ammonium chloride solutions of known concentrations. Determine the concentration of ammonium in the sample by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for Troubleshooting Impurity-Related Issues

Troubleshooting_Workflow Start Problem Observed (e.g., low yield, side products) Hypothesis Suspect Impurities in This compound Start->Hypothesis Analysis Perform Analytical Testing Hypothesis->Analysis Formaldehyde_Test GC-MS for Formaldehyde Analysis->Formaldehyde_Test Test for Organic Impurity Ammonium_Test Ion Chromatography for Ammonium Analysis->Ammonium_Test Test for Ionic Impurity Results Review Analytical Data Formaldehyde_Test->Results Ammonium_Test->Results Impurity_Confirmed Impurity Confirmed Results->Impurity_Confirmed Above Threshold No_Impurity Impurities within Specification Results->No_Impurity Below Threshold Action Implement Corrective Actions Impurity_Confirmed->Action Other_Cause Investigate Other Potential Causes No_Impurity->Other_Cause Purify Purify Reagent Action->Purify Source_New Source Higher Purity Reagent Action->Source_New Adjust_Conditions Adjust Experimental Conditions Action->Adjust_Conditions

Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.

Experimental Workflow for Impurity Analysis

Impurity_Analysis_Workflow cluster_formaldehyde Formaldehyde Analysis cluster_ammonium Ammonium Chloride Analysis Sample This compound Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Split Split Sample for Two Analyses Dissolve->Split Derivatize Derivatize with PFBHA Split->Derivatize Aliquot 1 Filter Filter Aqueous Solution Split->Filter Aliquot 2 Extract Extract with Organic Solvent Derivatize->Extract GCMS Analyze by GC-MS Extract->GCMS Quantify_FA Quantify Formaldehyde GCMS->Quantify_FA Report Final Impurity Report Quantify_FA->Report IC Analyze by Ion Chromatography Filter->IC Quantify_NH4 Quantify Ammonium Ion IC->Quantify_NH4 Quantify_NH4->Report

Caption: A streamlined experimental workflow for the parallel analysis of formaldehyde and ammonium chloride impurities.

References

Validation & Comparative

A Comparative Guide to Amide Bond Formation: Methanediamine Dihydrochloride vs. DCC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the formation of the amide bond is a cornerstone, pivotal in the synthesis of peptides, pharmaceuticals, and a vast array of organic molecules. For researchers, scientists, and drug development professionals, the choice of coupling reagent is critical to achieving optimal yields, purity, and cost-effectiveness. This guide provides an objective comparison between a classical coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), and a less conventional alternative, methanediamine dihydrochloride, for amide synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundN,N'-Dicyclohexylcarbodiimide (DCC)
Primary Application Synthesis of primary amides from pre-activated carboxylic acids (active esters or acyl chlorides).Direct coupling of carboxylic acids with primary or secondary amines.
Reagent Type Slow-releasing source of ammonia.Dehydrating agent/carbodiimide coupling reagent.
Byproduct Formaldehyde and ammonium chloride (in situ).Dicyclohexylurea (DCU), an insoluble solid.
Key Advantage A convenient alternative to using concentrated aqueous ammonia, especially when solubility is an issue.[1]Widely used, effective for a broad range of substrates, and the byproduct is easily removed by filtration.[2]
Key Disadvantage Requires pre-activation of the carboxylic acid.Can cause racemization in chiral carboxylic acids; DCU can sometimes be difficult to remove completely from non-polar products.[3][4]

Performance Data: A Side-by-Side Look

Due to the fundamentally different reaction pathways employed by this compound and DCC, a direct head-to-head comparison with identical starting materials is not feasible. This compound is utilized for the synthesis of primary amides from activated esters, whereas DCC is employed for the direct coupling of carboxylic acids with amines. The following tables present representative yields for each reagent in their respective applications.

Table 1: Amide Synthesis with this compound from Active Esters

N-Protected Amino Acid Active EsterYield (%)
Z-Gly-ONp85
Z-Ala-ONp82
Z-Val-ONp80
Z-Phe-ONp88
Boc-Gly-OSu90
Boc-Ala-OSu87
Boc-Phe-OSu92

Data sourced from Galaverna et al., 1993.[1] Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, ONp = p-nitrophenyl ester, OSu = N-hydroxysuccinimide ester.

Table 2: Amide Synthesis with DCC

Carboxylic AcidAmineAdditiveYield (%)
N-Boc-ProlineL-PhenylalanineHOBt85
Benzoic AcidAniline-~70-90
Phenylacetic AcidBenzylamine-~70-90
N-Boc-Pro-Phe-OHGlycineHOBt85
Z-Gly-Phe-OHH-Val-OMe-High

Yields are representative and can vary based on specific reaction conditions and substrates. Data compiled from various sources.[5][6]

Experimental Protocols

General Procedure for Primary Amide Synthesis using this compound

This protocol is based on the work of Galaverna et al.[1]

  • Dissolve the active ester (e.g., N-hydroxysuccinimide or p-nitrophenyl ester) of the N-protected amino acid or peptide in a suitable solvent such as dioxane.

  • Add this compound (1.1 equivalents) to the solution.

  • Add triethylamine (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amide.

General Procedure for Amide Synthesis using DCC

This is a standard protocol for DCC-mediated amide coupling.

  • Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).

  • Cool the solution to 0 °C in an ice bath.

  • If desired, an additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) can be added to suppress racemization and improve efficiency.[3]

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by extraction and/or column chromatography to afford the desired amide.

Reaction Mechanisms and Visualizations

This compound: A Slow-Release Ammonia Source

This compound functions as a convenient in-situ source of ammonia. In the presence of a base, such as triethylamine, it is believed to slowly decompose, releasing ammonia which then acts as the nucleophile to attack the activated carbonyl of the ester. This controlled release of ammonia can be advantageous in preventing side reactions that might occur with a high concentration of aqueous ammonia.

Methanediamine_Mechanism This compound as an Ammonia Source Methanediamine\nDihydrochloride Methanediamine Dihydrochloride Ammonia\n(in situ) Ammonia (in situ) Methanediamine\nDihydrochloride->Ammonia\n(in situ) + Triethylamine Triethylamine Triethylamine Primary Amide Primary Amide Ammonia\n(in situ)->Primary Amide Nucleophilic Attack Active Ester Active Ester Active Ester->Primary Amide Leaving Group Leaving Group Primary Amide->Leaving Group Elimination

Caption: Proposed pathway for primary amide synthesis using this compound.

DCC: The Carbodiimide Coupling Pathway

DCC is a powerful dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the insoluble dicyclohexylurea (DCU) byproduct.[2]

DCC_Mechanism DCC-Mediated Amide Synthesis cluster_activation Activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea\nIntermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea\nIntermediate DCC DCC DCC->O-Acylisourea\nIntermediate Amide Amide O-Acylisourea\nIntermediate->Amide Nucleophilic Attack Amine Amine Amine->Amide DCU\n(Byproduct) DCU (Byproduct) Amide->DCU\n(Byproduct) Formation

Caption: Mechanism of amide bond formation using DCC as a coupling reagent.

Conclusion: Making the Right Choice

The choice between this compound and DCC for amide synthesis is dictated by the specific requirements of the reaction.

This compound presents a niche but valuable method for the synthesis of primary amides from pre-activated carboxylic acids.[1] Its main advantage lies in being a convenient and manageable source of ammonia, circumventing the challenges associated with using concentrated aqueous ammonia, such as solubility issues and potential side reactions.[1]

DCC , on the other hand, is a versatile and widely established reagent for the direct coupling of carboxylic acids with primary and secondary amines .[2] Its effectiveness across a broad range of substrates and the ease of removal of its primary byproduct make it a go-to reagent in many synthetic applications.[2] However, caution must be exercised, particularly with chiral substrates, where the addition of racemization-suppressing agents like HOBt is often necessary.[3]

For researchers focused on the synthesis of primary amides, particularly in the context of peptide chemistry where active ester intermediates are common, this compound offers a compelling alternative. For general-purpose amide synthesis involving a diverse array of amines, DCC remains a robust and reliable choice. Ultimately, a thorough understanding of the reaction scope, potential side reactions, and practical considerations of each reagent will guide the synthetic chemist to the most appropriate and efficient method for their specific target molecule.

References

A Comparative Guide to Methanediamine Dihydrochloride and HBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate reagents is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of two compounds utilized in peptide chemistry: Methanediamine Dihydrochloride and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). While both are employed in the synthesis of peptides, they serve fundamentally different purposes. HBTU is a widely-used coupling reagent for the formation of peptide bonds, whereas this compound is a reagent for the specific synthesis of C-terminal primary amides from activated esters.

HBTU: A Workhorse Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)

HBTU is an aminium salt-based coupling reagent that has become a staple in both solid-phase and solution-phase peptide synthesis due to its high efficiency, fast reaction times, and ability to suppress racemization.[1][2][3]

Performance Data

The performance of HBTU is often benchmarked against other common coupling reagents. The following table summarizes key performance indicators for HBTU.

Performance MetricHBTUNotes
Coupling Efficiency Good to HighEffective for most amino acids, including some sterically hindered ones.[2][4]
Racemization Low (1.5 - 5.0% D-isomer)The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further reduce racemization.[5]
Reaction Time Fast (10 - 60 minutes)Coupling times can be extended for difficult couplings.[6][7]
Common Side Reactions Guanidinylation of the N-terminal amineThis can occur if an excess of HBTU is used.[2][8]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS using HBTU.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 1-3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), HBTU (2.9-4.9 equivalents), and optionally HOBt (3-5 equivalents) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[6]

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

HBTU Coupling Workflow in SPPS

HBTU_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Fmoc-SPPS workflow using HBTU as the coupling agent.

This compound: A Reagent for Primary Amide Synthesis

This compound is not a coupling reagent in the traditional sense of forming a peptide bond between two amino acids. Instead, it serves as a slow-releasing source of ammonia for the conversion of activated esters of peptides or amino acids into their corresponding primary amides.[9] This method is an alternative to using concentrated aqueous ammonia, which can present solubility and pH control challenges.

Performance Data

Quantitative data on the efficiency of this compound for primary amide formation is not as extensively tabulated as for coupling reagents. However, it is reported to provide good yields without inducing racemization.[9]

Performance MetricThis compoundNotes
Reaction Type Primary Amide FormationConverts active esters to primary amides.
Yield GoodProvides a viable alternative to aqueous ammonia.[9]
Racemization Not InducedPreserves the stereochemical integrity of the amino acid or peptide.[9]
Key Advantage Avoids solubility and pH issues associated with aqueous ammonia.Allows for better stoichiometric control.[9]
Experimental Protocol: Synthesis of a Peptide Primary Amide from an Active Ester

The following is a general protocol for the synthesis of a primary amide from a peptide active ester using this compound.

  • Preparation of the Active Ester: The C-terminal carboxylic acid of the N-protected peptide is first converted to an active ester (e.g., a succinimidyl or 4-nitrophenyl ester) using standard methods.

  • Amide Formation:

    • Dissolve the peptide active ester in a suitable solvent such as dioxane.

    • Add this compound to the solution.

    • Add triethylamine (Et3N) as a base to facilitate the release of ammonia.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the conversion of the active ester to the primary amide.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Purify the resulting peptide primary amide using appropriate chromatographic techniques.

Reaction Scheme for Primary Amide Formation

Amide_Formation start Peptide Active Ester (e.g., -OSu, -ONp) reagents This compound + Triethylamine in Dioxane start->reagents product Peptide Primary Amide (-CONH2) reagents->product

Synthesis of a peptide primary amide from an active ester.

Conclusion

References

A Comparative Guide to the Analytical Validation of Primary Amides: HPLC vs. qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of primary amides, a common functional group in active pharmaceutical ingredients (APIs) and key intermediates, is critical for ensuring drug quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for analytical validation, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often complementary technique. This guide provides an objective comparison of the analytical validation of primary amides by HPLC and qNMR, supported by representative experimental data and detailed methodologies.

At a Glance: qNMR vs. HPLC for Primary Amide Analysis

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation based on differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV, MS, etc.
Reference Standard Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.Typically requires a well-characterized reference standard of the analyte for quantification.
Selectivity Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap in complex mixtures.High selectivity for separating structurally similar impurities, especially with optimized column chemistry and mobile phases.
Speed Method development is often faster. Analysis time per sample can be around 10-15 minutes.Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.
Sample Throughput Generally lower than HPLC, but can be automated.Well-suited for high-throughput analysis with autosamplers.
Destructive? No, the sample can be recovered.Yes, the sample is consumed during the analysis.

Performance Comparison: Validation Parameters

The following tables summarize representative validation data for the quantification of primary amides using qNMR and HPLC. The qNMR data is based on studies of nicotinamide and urea, while the HPLC data represents typical performance for a pharmaceutical intermediate.

Table 1: Quantitative ¹H-NMR Validation Data for Primary Amides
Validation ParameterNicotinamide[1]Urea[2]Acceptance Criteria
Linearity (r²) 0.9998>0.99≥ 0.999
Accuracy (% Recovery) 98.82%>95%98.0% - 102.0%
Precision (%RSD/CV) 1.80%0.2%≤ 2.0%
Working Range 1.255 - 7.453 (mass ratio)1 mM - 500 mMDefined by linearity
Table 2: Representative RP-HPLC Validation Data for a Primary Amide Intermediate
Validation ParameterRepresentative ResultsAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank/placeboNo co-eluting peaks

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analytical validation of a primary amide using qNMR and HPLC.

Quantitative ¹H-NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the primary amide sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a high-precision NMR tube.

  • Ensure complete dissolution by vortexing.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation (typically 30-60 s for quantitative analysis).

  • Pulse Width: Calibrate a 90° pulse for the sample.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Acquisition Time: Typically 2-4 seconds.

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Carefully phase the spectrum manually.

  • Perform a baseline correction.

  • Integrate the well-resolved, characteristic signals of the primary amide and the internal standard.

  • Calculate the purity of the primary amide using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Reverse-Phase HPLC (RP-HPLC) Protocol

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of the primary amide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the primary amide sample and dissolve it in the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A suitable mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the primary amide has maximum absorbance.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the primary amide against the concentration of the calibration standards.

  • Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

  • Quantify the amount of the primary amide in the sample solution by interpolating its peak area from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical validation process for primary amides using qNMR and a comparison of the key features of qNMR and HPLC.

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation prep1 Accurately weigh primary amide sample prep3 Dissolve in deuterated solvent prep1->prep3 prep2 Accurately weigh certified internal standard prep2->prep3 acq1 Set quantitative parameters (d1, scans) prep3->acq1 acq2 Acquire 1H NMR spectrum acq1->acq2 proc1 Phasing and baseline correction acq2->proc1 proc2 Integrate analyte and internal standard signals proc1->proc2 proc3 Calculate purity using a standard formula proc2->proc3 val1 Linearity proc3->val1 val2 Accuracy proc3->val2 val3 Precision proc3->val3 val4 Specificity proc3->val4 val5 LOD/LOQ proc3->val5

Caption: Workflow for the analytical validation of a primary amide by qNMR.

HPLC_vs_qNMR hplc_principle Separation-based hplc_standard Analyte-specific reference standard hplc_sensitivity High sensitivity hplc_throughput High throughput qnmr_principle Absolute quantification qnmr_standard Universal internal standard qnmr_structure Structural information qnmr_nondestructive Non-destructive

Caption: Key feature comparison between HPLC and qNMR for primary amide analysis.

Conclusion

Both qNMR and HPLC are robust and reliable techniques for the analytical validation of primary amides. The choice between the two methods depends on the specific requirements of the analysis.

  • qNMR is particularly advantageous when a certified reference standard for the primary amide is not available, or when simultaneous structural confirmation and quantification are desired. Its non-destructive nature also allows for sample recovery.

  • HPLC remains the method of choice for high-throughput screening and for the detection and quantification of trace-level impurities due to its generally higher sensitivity.

For comprehensive analytical validation, a combination of both techniques can provide orthogonal data, offering the highest level of confidence in the quality and purity of primary amide-containing pharmaceutical materials.

References

Navigating the Analysis of Methanediamine Dihydrochloride Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When working with a reactive species like methanediamine dihydrochloride, selecting the optimal analytical technique is critical for obtaining accurate and comprehensive results. This guide provides a comparative overview of mass spectrometry and other key analytical methods for the analysis of reaction products originating from this compound, supported by established experimental principles.

This compound serves as a stable source of the transient methanediamine, a valuable reagent in various synthetic applications, including the formation of aminals and other nitrogen-containing heterocycles. The analysis of its reaction products can be challenging due to the potential for complex mixtures and the inherent reactivity of the intermediates. This guide will delve into the utility of mass spectrometry and compare it with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry: A Powerful Tool for Identification and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules, offering exceptional sensitivity and detailed structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of methanediamine reaction products, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For many reaction products of methanediamine, derivatization is often necessary to increase volatility and improve chromatographic separation.

Strengths:

  • High Chromatographic Resolution: GC offers excellent separation of complex mixtures.

  • Rich Fragmentation Data: Electron Ionization (EI) provides reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.

  • High Sensitivity: GC-MS can detect and quantify trace amounts of analytes.

Limitations:

  • Derivatization Required: Many amine-containing products are not sufficiently volatile for direct GC analysis.

  • Thermal Degradation: Thermally labile products may decompose in the injector or column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules, often without the need for derivatization.

Strengths:

  • Broad Applicability: Suitable for a wide range of polar and non-polar compounds.

  • Soft Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentle ionization methods that often yield an intact molecular ion, simplifying molecular weight determination.

  • Direct Analysis: Often, no derivatization is required, simplifying sample preparation.

Limitations:

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, affecting quantification.

  • Lower Resolution (for some instruments): Compared to GC, LC separations can sometimes be less efficient.

Comparative Analysis of Analytical Techniques

To provide a clear comparison, the following table summarizes the key performance characteristics of Mass Spectrometry (GC-MS and LC-MS), NMR Spectroscopy, and HPLC for the analysis of this compound reaction products.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Identification and quantification of volatile compoundsIdentification and quantification of a wide range of compoundsStructural elucidation and quantificationSeparation and quantification
Sample Type Volatile, thermally stable (often requires derivatization)Polar, non-polar, thermally labileSoluble samplesSoluble samples
Sensitivity High (pg-fg)High (pg-fg)Moderate (µg-mg)Moderate (ng-µg)
Structural Info High (fragmentation patterns)High (fragmentation with MS/MS)Very High (connectivity, stereochemistry)Low (retention time)
Quantitative Yes (with calibration)Yes (with calibration, susceptible to matrix effects)Yes (with internal standard)Yes (with calibration)
Throughput Moderate to HighHighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a hypothetical reaction between this compound and an aldehyde.

GC-MS Analysis Protocol (with Derivatization)
  • Reaction Quenching: Quench the reaction mixture with a suitable reagent to stop further reaction.

  • Extraction: Extract the organic products into an appropriate solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization: To a dried aliquot of the extract, add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine). Heat the mixture to complete the reaction.

  • Sample Preparation: Evaporate the excess reagent and redissolve the residue in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

LC-MS Analysis Protocol
  • Reaction Quenching: Quench the reaction as described for GC-MS.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the initial mobile phase. Centrifuge or filter to remove any particulates.

  • LC-MS Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 800.

    • MS/MS: For structural confirmation, perform product ion scans on the molecular ions of interest.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a sufficient amount of the dried reaction product mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

HPLC Analysis Protocol (with UV Detection)
  • Sample Preparation: Prepare the sample as described for LC-MS.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile. An ion-pairing reagent may be added for better peak shape of amines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the products or their derivatives absorb. If products lack a chromophore, derivatization with a UV-active tag is necessary.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a potential reaction pathway and a general analytical workflow.

ReactionPathway MDH Methanediamine Dihydrochloride Aminal Aminal Product MDH->Aminal Reaction Aldehyde Aldehyde/Ketone Aldehyde->Aminal Cyclic Cyclic Adduct Aminal->Cyclic Further Reaction

Caption: A simplified reaction pathway of this compound.

AnalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Reaction Reaction Mixture Quench Quenching Reaction->Quench Extract Extraction/Dilution Quench->Extract Deriv Derivatization (optional) Extract->Deriv NMR NMR Spectroscopy Extract->NMR MS Mass Spectrometry (GC-MS or LC-MS) Deriv->MS HPLC HPLC-UV Deriv->HPLC Structure Structural Elucidation MS->Structure Quant Quantification MS->Quant NMR->Structure NMR->Quant HPLC->Quant

Caption: General analytical workflow for reaction product analysis.

Conclusion

The analysis of reaction products from this compound requires a strategic approach, with the choice of analytical technique depending on the specific goals of the study. Mass spectrometry, particularly LC-MS, offers a powerful and versatile platform for the identification and structural elucidation of a wide range of potential products. For volatile compounds, GC-MS remains an excellent choice, often providing detailed structural information through its characteristic fragmentation patterns. NMR spectroscopy is unparalleled for definitive structural assignment, while HPLC provides a robust method for separation and quantification. By understanding the strengths and limitations of each technique and employing the appropriate experimental protocols, researchers can confidently and accurately characterize the outcomes of their synthetic endeavors involving this compound.

A Comparative Guide to HPLC Purification and Analysis of Peptides Synthesized with Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of reagents can significantly influence not only the synthetic yield but also the complexity of downstream purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for peptides synthesized using methanediamine dihydrochloride for C-terminal amidation, benchmarked against conventional on-resin cleavage and amidation methods. The supporting experimental data and protocols are based on established principles of peptide chemistry and chromatography.

Introduction to C-Terminal Amidation and the Role of this compound

The C-terminal amidation is a common post-translational modification in many biologically active peptides, enhancing their stability and activity. In synthetic peptides, this modification is often crucial for therapeutic efficacy. Traditionally, C-terminal amides are generated concurrently with cleavage from an amide resin (e.g., Rink Amide resin) during solid-phase peptide synthesis (SPPS).

This compound has emerged as a novel reagent for the synthesis of primary amides from active esters of amino acids and peptides.[1] This reagent acts as a slow-releasing source of ammonia, offering an alternative to the use of concentrated aqueous ammonia, thereby avoiding solubility issues and allowing for better stoichiometric control.[1] This guide explores the implications of using this reagent on the subsequent HPLC purification and analysis workflow.

Comparison of Synthetic and Purification Strategies

The choice of amidation strategy directly impacts the composition of the crude peptide mixture, which in turn dictates the optimal purification strategy.

FeatureThis compound MethodConventional On-Resin Amidation (e.g., Rink Amide Resin)
Principle of Amidation Post-cleavage amidation of a C-terminal active ester in solution.[1]Concurrent cleavage and amidation from a specialized solid support.
Crude Peptide Purity Purity is dependent on the efficiency of the active ester formation and subsequent amidation reaction. May introduce unique byproducts related to the reagent.Generally high, but dependent on the efficiency of each coupling and deprotection step during SPPS. Common impurities include deletion and truncated sequences.[2]
Key Impurity Profile Unreacted C-terminal acid, byproducts of the active ester, and potential side-products from this compound.Truncated sequences, deletion sequences, and products of side-chain protecting group removal.[2]
Purification Complexity May require optimization to resolve the target amidated peptide from the corresponding C-terminal acid, which can have very similar retention times in RP-HPLC.Well-established protocols are available. The primary challenge is resolving the target peptide from closely related synthetic impurities.[2]

Experimental Protocols

General Peptide Synthesis Workflow

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), which is the foundational method for generating the peptides discussed.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection Resin_Swelling Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 1. Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling 2. Washing_1 Washing Amino_Acid_Coupling->Washing_1 3. Fmoc_Deprotection_2 Fmoc Deprotection Washing_1->Fmoc_Deprotection_2 4. Next_AA_Coupling Next Amino Acid Coupling Fmoc_Deprotection_2->Next_AA_Coupling 5. Washing_2 Washing Next_AA_Coupling->Washing_2 6. Repeat_Cycles Repeat Cycles Washing_2->Repeat_Cycles n. Cleavage_Cocktail Cleavage from Resin & Side-Chain Deprotection Repeat_Cycles->Cleavage_Cocktail Crude_Peptide Crude_Peptide Cleavage_Cocktail->Crude_Peptide Yields

Figure 1. General workflow for solid-phase peptide synthesis (SPPS).

HPLC Purification and Analysis Workflow

The subsequent purification and analysis of the crude peptide, regardless of the synthesis method, generally follows the workflow depicted below.

Crude_Peptide Crude Peptide Mixture Analytical_HPLC Analytical RP-HPLC (Method Development) Crude_Peptide->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Purification) Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC & MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions >95% Purity Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Figure 2. General workflow for HPLC purification and analysis of synthetic peptides.

Detailed HPLC Protocol

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[2] The following is a representative protocol that can be adapted for both analytical and preparative scale purification.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

2. Column:

  • Analytical: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Preparative: C18 stationary phase, 21.2 mm x 150 mm, 5 µm particle size.

3. HPLC Conditions:

  • Flow Rate (Analytical): 1.0 mL/min.

  • Flow Rate (Preparative): 20 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.

4. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

5. Data Analysis:

  • The target peptide is identified by its retention time and confirmed by mass spectrometry. Purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Performance Comparison: HPLC vs. Alternative Methods

While RP-HPLC is the gold standard, other techniques offer advantages in specific scenarios. Flash chromatography, for instance, can be a time- and solvent-saving alternative for initial crude purification before a final HPLC polishing step.

ParameterPreparative HPLCFlash Chromatography
Purification Time LongerShorter
Solvent Consumption HigherLower
Resolution HigherLower
Typical Purity Achieved >95%85-90% (can be higher)
Sample Recovery Generally highGenerally high

Advanced and Alternative Purification Technologies

For large-scale and more sustainable peptide purification, several advanced techniques are gaining prominence.

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This technology offers a significant improvement over traditional single-column batch purification by reducing solvent consumption by over 30% and increasing yields by approximately 10%.[2]

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is particularly useful as an orthogonal purification step to RP-HPLC, especially for highly charged peptides.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing very small or very large impurities.[1]

Logical Relationship of Purification Choices

The selection of a purification strategy is a multi-step process that depends on the initial crude purity and the desired final purity of the peptide.

Crude_Peptide Crude_Peptide Purity_Check Crude Purity Assessment Crude_Peptide->Purity_Check Direct_Prep_HPLC Direct Preparative HPLC Purity_Check->Direct_Prep_HPLC High Crude Purity Flash_Chromatography Flash Chromatography (Crude Cut) Purity_Check->Flash_Chromatography Low to Medium Crude Purity Orthogonal_Purification Orthogonal Method (IEX or SEC) Purity_Check->Orthogonal_Purification Complex Impurity Profile Pure_Peptide_Good Good Purity Peptide (>95%) Direct_Prep_HPLC->Pure_Peptide_Good Final_Polish_HPLC Final Polishing by Prep HPLC Flash_Chromatography->Final_Polish_HPLC Orthogonal_Purification->Final_Polish_HPLC Pure_Peptide_High High Purity Peptide (>98%) Final_Polish_HPLC->Pure_Peptide_High

Figure 3. Decision tree for selecting a peptide purification strategy.

Conclusion

The use of this compound for C-terminal amidation presents a viable alternative to conventional on-resin methods. While this approach may introduce a different impurity profile, specifically the potential for the corresponding C-terminal acid, standard RP-HPLC protocols are well-suited for the purification of the target amidated peptide. Method development should focus on optimizing the gradient to achieve baseline separation between the amide and acid forms. For challenging separations or large-scale production, a multi-step purification strategy incorporating orthogonal techniques like ion-exchange chromatography or more advanced systems such as MCSGP should be considered to achieve the high purity required for research and therapeutic applications.

References

A Comparative Cost-Benefit Analysis of Methanediamine Dihydrochloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the selection of appropriate reagents is a critical decision that significantly influences process efficiency, cost-effectiveness, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of methanediamine dihydrochloride, a versatile reagent often employed as a formaldehyde equivalent and in amidation reactions. Its performance is objectively compared with viable alternatives, supported by available data, to empower informed decision-making in process development and manufacturing.

Executive Summary

This compound offers a stable, solid alternative to gaseous formaldehyde and finds utility in specific amidation protocols. However, a thorough cost-benefit analysis for large-scale applications necessitates a careful comparison with other commercially available formaldehyde surrogates and amidation reagents. Key alternatives include paraformaldehyde and hexamethylenetetramine as formaldehyde equivalents, and a wide array of coupling reagents for amidation. The optimal choice depends on the specific synthetic transformation, scale of operation, cost constraints, and safety and environmental policies. While this compound provides handling advantages over gaseous formaldehyde, its cost-effectiveness on an industrial scale requires careful evaluation against more established and potentially more economical alternatives.

Performance Comparison at a Glance

As a Formaldehyde Equivalent
FeatureThis compoundParaformaldehydeHexamethylenetetramineDiethoxymethane
Primary Use Source of formaldehyde or methylene bridgeSource of formaldehydeSource of formaldehyde and ammoniaSource of formaldehyde
Typical Form Crystalline solidWhite powderCrystalline solidLiquid
Estimated Bulk Price (USD/kg) >100 (estimated)~2-5~1.5-3~2-4
Typical Yield Application-dependent, moderate to highHighHighHigh
Key Cost Driver Starting material purity and synthesis complexityPrice of methanolPrice of formaldehyde and ammoniaPrice of formaldehyde and ethanol
Safety Concerns Skin, eye, and respiratory irritant[1][2]Toxic by inhalation and ingestion, suspected carcinogen[3]Flammable solid, skin and eye irritantHighly flammable liquid, eye irritant
Byproducts Amine hydrochloridesWaterWaterEthanol
Process Simplicity Generally straightforward, requires base for liberation of the free amineRequires depolymerization (heat or base)[3][4][5]Stable, decomposes under acidic conditions to release formaldehyde and ammonia[6][7]Requires acid catalysis to release formaldehyde[8][9]
In Amidation Reactions
FeatureThis compoundStandard Coupling Reagents (e.g., DCC, EDC, HATU)Thionyl Chloride/Oxalyl Chloride
Primary Use Direct amidation of activated estersGeneral amide bond formation from carboxylic acidsConversion of carboxylic acids to acyl chlorides for amidation
Typical Form Crystalline solidSolidsLiquids
Estimated Bulk Price (USD/kg) >100 (estimated)Varies widely (e.g., DCC ~10-20, HATU >100)~1-5
Typical Yield Moderate to highHigh to very highHigh to very high
Key Cost Driver Synthesis complexityReagent complexity and manufacturing scaleLow-cost starting materials
Safety Concerns Skin, eye, and respiratory irritant[1][2]Potent allergens (DCC), potentially explosive (HATU), toxic byproductsHighly corrosive, toxic gases produced (HCl, SO2, CO)
Byproducts Stoichiometric saltsUrea derivatives, phosphonium salts, etc.HCl, SO2, CO, CO2
Process Simplicity One-step for activated estersCan require careful temperature control and removal of byproductsRequires handling of highly reactive intermediates

Detailed Experimental Protocols

Detailed large-scale experimental protocols are often proprietary. The following represent generalized procedures based on literature and common laboratory practices, which would require significant optimization for industrial-scale implementation.

Protocol 1: Large-Scale Amidation using this compound (General Procedure)
  • Reaction Setup: A suitable glass-lined or stainless steel reactor is charged with the activated ester substrate and an appropriate solvent (e.g., dioxane, DMF).

  • Reagent Addition: this compound (1.0-1.2 equivalents) is added to the reactor.

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-2.5 equivalents), is added portion-wise to the stirred reaction mixture to liberate the free methanediamine in situ.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion. The reaction temperature is typically maintained between room temperature and 50 °C.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated to afford the crude primary amide.

  • Purification: The crude product is purified by recrystallization or chromatography.

Protocol 2: Large-Scale Formaldehyde Generation from Paraformaldehyde
  • Reaction Setup: A reactor equipped with a heating mantle, a mechanical stirrer, and a condenser is charged with a suitable solvent (e.g., water, PBS)[3][4].

  • Depolymerization: Paraformaldehyde is added to the solvent. The suspension is heated to 60-70 °C with vigorous stirring.

  • pH Adjustment: For aqueous solutions, a few drops of a base (e.g., NaOH) are added to facilitate the depolymerization and dissolution of paraformaldehyde, resulting in a clear formaldehyde solution[3][4]. For anhydrous applications, the paraformaldehyde is heated to generate gaseous formaldehyde, which is then passed into a cold solvent[5].

  • Usage: The resulting formaldehyde solution is then used in the subsequent synthetic step.

Protocol 3: Large-Scale Synthesis using Hexamethylenetetramine as a Formaldehyde Source (Duff Reaction Example)
  • Reaction Setup: A reactor is charged with the aromatic substrate (e.g., phenol), hexamethylenetetramine (1.2-1.5 equivalents), and a suitable solvent (e.g., glycerol, acetic acid).

  • Acid Addition: An acid catalyst, such as boric acid or trifluoroacetic acid, is added to the mixture.

  • Heating: The reaction mixture is heated to 100-150 °C for several hours. The hexamethylenetetramine decomposes in the acidic medium to provide formaldehyde in situ.

  • Hydrolysis: After the initial reaction, the mixture is cooled and then hydrolyzed with aqueous acid (e.g., HCl) to liberate the formylated product.

  • Work-up and Isolation: The product is isolated by extraction with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by distillation, recrystallization, or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described processes.

experimental_workflow_amidation cluster_reagents Starting Materials Activated Ester Activated Ester Reactor Reactor Activated Ester->Reactor This compound This compound This compound->Reactor Base Base Base->Reactor Reaction Reaction Reactor->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Primary Amide Primary Amide Purification->Primary Amide formaldehyde_generation cluster_paraformaldehyde Paraformaldehyde Route cluster_hexamine Hexamethylenetetramine Route cluster_methanediamine This compound Route Paraformaldehyde Paraformaldehyde Heat/Base Heat/Base Paraformaldehyde->Heat/Base Formaldehyde Solution Formaldehyde Solution Heat/Base->Formaldehyde Solution Subsequent Reaction Subsequent Reaction Formaldehyde Solution->Subsequent Reaction Hexamethylenetetramine Hexamethylenetetramine Acid Acid Hexamethylenetetramine->Acid In situ Formaldehyde In situ Formaldehyde Acid->In situ Formaldehyde In situ Formaldehyde->Subsequent Reaction This compound This compound Base Base This compound->Base In situ Formaldehyde Equivalent In situ Formaldehyde Equivalent Base->In situ Formaldehyde Equivalent In situ Formaldehyde Equivalent->Subsequent Reaction

References

assessing the racemization level in peptide synthesis with methanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of synthetic peptides is paramount for their biological activity and therapeutic efficacy. For researchers, scientists, and drug development professionals, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation—a phenomenon known as racemization—can lead to the generation of diastereomeric impurities. These impurities are often difficult to separate and can significantly alter the peptide's intended function. This guide provides an objective comparison of common anti-racemization strategies and analytical methods for quantifying the extent of this undesirable side reaction, supported by experimental data and detailed protocols.

The Mechanism of Racemization

Racemization during peptide synthesis primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] The activated carboxylic acid of an N-protected amino acid can cyclize to form this intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. A subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[1][3]

racemization_mechanism Activated_AA Activated_AA Peptide_L Peptide_L Activated_AA->Peptide_L + Amine Component (Desired Pathway)

Comparison of Anti-Racemization Strategies in Peptide Coupling

The choice of coupling reagents, additives, and bases is critical in minimizing racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][4] The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a key strategy to suppress oxazolone formation.[1][4][5][6] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[2]

Uronium/aminium salt reagents, such as HATU and HCTU, generally offer faster coupling rates, which reduces the time the activated amino acid is susceptible to epimerization.[1] However, their use requires a base, and the choice of base is crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase racemization, while weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[2][4][6]

Certain amino acids, particularly histidine (His) and cysteine (Cys), are highly susceptible to racemization.[1][5] The following table summarizes the percentage of D-isomer formation (racemization) for the coupling of Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH using various coupling reagent and additive combinations.

Coupling Reagent/AdditiveBase% D-Isomer (Fmoc-His(Trt)-OH)% D-Isomer (Fmoc-Cys(Trt)-OH)Reference
HATUNMMHigh (>10%)~5-10%[1]
HBTUDIPEA~5-10%~2-5%[2]
DIC/HOBt-~2.5%<1%[4]
DIC/Oxyma-~1.8%Negligible[1]
DEPBTDIPEA<1%<0.5%[7]

Analytical Methods for Quantifying Racemization

Several analytical techniques can be employed to detect and quantify the level of racemization in a synthetic peptide. The choice of method depends on factors like required sensitivity, available instrumentation, and whether the intact peptide or its constituent amino acids will be analyzed.

Analytical MethodPrincipleSample PreparationSensitivityAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP) or separation of diastereomers on an achiral column after derivatization.[8]Intact peptide or hydrolyzed and derivatized amino acids.Good to Excellent (as low as 0.05%).[8]High resolution, widely available, can analyze intact peptide.[8][9]Requires specialized chiral columns, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column.[10][11][12]Peptide hydrolysis followed by derivatization to form volatile esters/amides.[10][13]Excellent, high sensitivity with MS detection.[10][11]High resolution, accurate quantification with MS.[11]Destructive (requires hydrolysis), derivatization can be complex, not suitable for intact peptides.
NMR Spectroscopy Distinguishing enantiomers/diastereomers through chemical shift differences induced by chiral solvating or derivatizing agents.[8][14]Dissolution of peptide in a suitable solvent, potentially with a chiral auxiliary.Generally lower than HPLC or GC.[8]Non-destructive, provides structural information.[15][16][17]Lower sensitivity, requires higher sample concentrations, can be complex to interpret.[8]
Enzymatic Assays Use of stereospecific enzymes (e.g., aminopeptidases) that only digest one enantiomer. The undigested enantiomer is then quantified.[18]Enzymatic digestion of the peptide.High, depends on the enzyme's specificity.High specificity, can be used for complex mixtures.Enzyme availability and specificity can be limiting, may not be applicable to all sequences.[18][19][20]

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization (DIC/Oxyma)

This protocol describes a manual solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Nα-Fmoc-protected amino acid and 3 equivalents of Oxyma in DMF.

  • Coupling: Add 3 equivalents of DIC to the amino acid/Oxyma solution and immediately transfer the mixture to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Racemization Analysis by Chiral HPLC (Post-Hydrolysis)

This method involves the hydrolysis of the peptide and subsequent analysis of the amino acid enantiomers.

  • Peptide Hydrolysis: Place the peptide sample (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. To correct for hydrolysis-induced racemization, 6 M DCl in D₂O can be used.[10]

  • Sample Preparation: After hydrolysis, cool the sample, open the tube, and evaporate the acid to dryness. Re-dissolve the amino acid hydrolysate in 0.1 M HCl.

  • Derivatization (Optional but common): React the hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.

  • HPLC Analysis:

    • Column: Chiral Stationary Phase (CSP) column (e.g., CROWNPAK CR-I(+)) or a standard C18 column if derivatized.

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., perchloric acid solution for CSP, or acetonitrile/water gradient for C18).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 210 nm (for underivatized amino acids) or at the chromophore's absorbance maximum for derivatized ones.

  • Data Analysis: Identify the D- and L-isomer peaks based on the retention times of standard amino acids. Calculate the percentage of racemization by comparing the peak area of the D-isomer to the total area of both D- and L-isomer peaks.

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization HPLC Chiral HPLC System Derivatization->HPLC Chromatogram Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of D and L Isomers Integration->Quantification

Protocol 3: Racemization Analysis by GC-MS (Post-Hydrolysis)

This protocol outlines the steps for analyzing amino acid enantiomers using Gas Chromatography-Mass Spectrometry.

  • Peptide Hydrolysis: Perform acid hydrolysis as described in the HPLC protocol (Protocol 2, Step 1). Using deuterated reagents (6 M DCl in D₂O) is highly recommended to correct for racemization induced during this step.[10]

  • Derivatization:

    • Esterification: Add an acidic alcohol (e.g., 3 M HCl in isopropanol) to the dried hydrolysate and heat to form isopropyl esters.

    • Acylation: Evaporate the alcohol and add an acylating agent (e.g., trifluoroacetic anhydride) to acylate the amino groups.

    • Evaporate the excess reagent and redissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Use a temperature gradient to separate the derivatized amino acids (e.g., start at 80°C, ramp to 200°C).

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic fragment ions for each amino acid derivative, enhancing sensitivity and specificity.[10][21]

  • Data Analysis: Determine the extent of racemization by comparing the integrated peak areas of the D- and L-enantiomers in the extracted ion chromatograms.[10]

gcms_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Peptide_GC Peptide Sample Hydrolysis_GC Acid Hydrolysis (6M DCl in D₂O) Peptide_GC->Hydrolysis_GC Derivatization_GC Two-Step Derivatization (Esterification & Acylation) Hydrolysis_GC->Derivatization_GC GCMS GC-MS System (Chiral Column) Derivatization_GC->GCMS MassSpec Mass Spectra (Extracted Ion Chromatograms) GCMS->MassSpec Integration_GC Peak Integration MassSpec->Integration_GC Quantification_GC Quantification of D and L Enantiomers Integration_GC->Quantification_GC

References

A Comparative Analysis of Aminomethylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the introduction of an aminomethyl group (-CH2NR2) into a molecule is a critical synthetic transformation. This functional group can significantly influence a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of common aminomethylating agents, focusing on the Mannich reaction, the Delepine reaction, and the Eschweiler-Clarke reaction. We present a summary of their performance, supported by experimental data, detailed protocols, and visual representations of reaction workflows and a relevant biological signaling pathway.

Performance Comparison of Aminomethylating Agents

The choice of an aminomethylating agent is dictated by several factors, including the nature of the substrate, the desired product (primary, secondary, or tertiary amine), and the required reaction conditions. Below is a comparative overview of the three key methods.

ReactionAminomethylating Agent(s)Typical SubstrateProductKey AdvantagesKey Disadvantages
Mannich Reaction Formaldehyde and a primary or secondary amineActive hydrogen compounds (ketones, aldehydes, indoles, etc.)β-amino carbonyl compounds (Mannich bases)Versatile, one-pot reaction, forms C-C bonds.Can require harsh conditions, may produce byproducts[1].
Delepine Reaction Hexamethylenetetramine followed by acid hydrolysisAlkyl or benzyl halidesPrimary aminesSelective synthesis of primary amines, mild conditions[2][3].Use of toxic solvents (e.g., chloroform), poor atom economy[3].
Eschweiler-Clarke Reaction Formaldehyde and formic acidPrimary or secondary aminesTertiary aminesAvoids the formation of quaternary ammonium salts, high yields[4][5].Limited to methylation, requires excess reagents.

Quantitative Comparison of Yields:

ReactionSubstrateProductYield (%)Reference
Mannich ReactionIndole, Formaldehyde, DimethylamineGramine95.6 - 98.1%[6]
Mannich ReactionIndole, Formaldehyde, various secondary amines (with ZnCl2)Gramine derivatives58 - 98%[7][8]
Delepine Reaction2-Phenacyl bromide2-Amino-1-phenylethan-1-one (initial step)97%[2]
Gabriel Synthesis (for comparison)2-Phenacyl bromide2-Amino-1-phenylethan-1-one (initial step)81%[2]
Reductive Amination2-Cl-benzaldehyde, Dimethylamine (with PdCu/C catalyst)N,N-dimethyl(2-chlorophenyl)methanamine98%[3]

Modern Alternatives to the Classical Mannich Reaction

To overcome the limitations of the traditional Mannich reaction, such as harsh conditions and the generation of byproducts, modern variations have been developed. A significant advancement is the use of pre-formed, stable iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This approach offers greater control, milder reaction conditions, and often results in higher yields.

Experimental Protocols

Detailed methodologies for key aminomethylation reactions are provided below.

Protocol 1: Synthesis of Gramine via the Mannich Reaction[1]

This protocol describes the synthesis of Gramine, an alkaloid, from indole, formaldehyde, and dimethylamine.

Materials:

  • Indole

  • 40% aqueous solution of dimethylamine

  • 35% aqueous solution of formaldehyde

  • Glacial acetic acid

  • Crushed ice

  • 30% aqueous sodium hydroxide solution

  • Acetone

Procedure:

  • Dissolve 8.6 mmol of indole in 20 ml of glacial acetic acid.

  • Add 3.0 ml of 40% aqueous dimethylamine solution. The mixture will become warm.

  • Cool the mixture to 30°C and add 2 ml of 35% aqueous formaldehyde with stirring.

  • Let the mixture stand for 60 minutes.

  • Pour the solution onto approximately 100 g of crushed ice.

  • While stirring vigorously, make the mixture alkaline by the careful addition of about 45 ml of 30% sodium hydroxide solution, ensuring the presence of excess ice at all times.

  • Once precipitation is complete, allow the remaining ice to melt.

  • Collect the precipitate by suction filtration and wash with distilled water until the washings are neutral.

  • Dry the product under suction and then in a vacuum desiccator over anhydrous calcium chloride.

  • The crude product can be recrystallized from a minimum volume of hot acetone.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification Indole Indole in Glacial Acetic Acid Mix1 Mix Indole and Dimethylamine Indole->Mix1 Dimethylamine 40% aq. Dimethylamine Dimethylamine->Mix1 Formaldehyde 35% aq. Formaldehyde Add_Formaldehyde Add Formaldehyde, Stir for 60 min Formaldehyde->Add_Formaldehyde Cool Cool to 30°C Mix1->Cool Cool->Add_Formaldehyde Precipitate Pour on Ice & Add NaOH Add_Formaldehyde->Precipitate Filter Suction Filtration and Wash Precipitate->Filter Dry Dry Product Filter->Dry Recrystallize Recrystallize from Acetone Dry->Recrystallize Product Gramine Recrystallize->Product

Experimental workflow for the synthesis of Gramine.

Protocol 2: General Procedure for Primary Amine Synthesis via the Delepine Reaction[3][7]

This reaction allows for the selective synthesis of primary amines from alkyl or benzyl halides.

Materials:

  • Alkyl or benzyl halide

  • Hexamethylenetetramine

  • Chloroform (or a greener alternative like dimethyl carbonate)

  • Concentrated ethanolic hydrochloric acid

Procedure:

  • Quaternary Salt Formation: Dissolve the alkyl or benzyl halide in chloroform. Add an equimolar amount of hexamethylenetetramine. The quaternary ammonium salt typically precipitates from the solution and can be collected by filtration.

  • Hydrolysis: Reflux the isolated quaternary ammonium salt in concentrated ethanolic hydrochloric acid. This step cleaves the salt to yield the primary amine hydrochloride, along with formaldehyde (as its diethyl acetal) and ammonium chloride.

  • Isolation: After the reaction is complete, the primary amine can be isolated from the reaction mixture, often as its hydrochloride salt.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products Alkyl_Halide Alkyl/Benzyl Halide Salt_Formation Formation of Quaternary Ammonium Salt Alkyl_Halide->Salt_Formation HMTA Hexamethylenetetramine (in Chloroform) HMTA->Salt_Formation Hydrolysis Acid Hydrolysis (Ethanolic HCl, Reflux) Salt_Formation->Hydrolysis Primary_Amine Primary Amine Hydrochloride Hydrolysis->Primary_Amine Byproducts Formaldehyde Diethyl Acetal & Ammonium Chloride Hydrolysis->Byproducts

General workflow for the Delepine reaction.

Protocol 3: General Procedure for Tertiary Amine Synthesis via the Eschweiler-Clarke Reaction[5]

This reaction is a reductive amination that methylates primary or secondary amines to tertiary amines.

Materials:

  • Primary or secondary amine

  • Formaldehyde (aqueous solution)

  • Formic acid

Procedure:

  • Reaction Setup: In a suitable flask, combine the primary or secondary amine with an excess of both formaldehyde and formic acid.

  • Heating: Heat the reaction mixture, typically near boiling, until the reaction is complete. The progress can be monitored by techniques such as TLC or GC-MS.

  • Workup: After completion, the reaction mixture is cooled. The excess formic acid and formaldehyde are typically removed by neutralization with a base and subsequent extraction with an organic solvent.

  • Purification: The crude tertiary amine is then purified, often by distillation or chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification Amine Primary or Secondary Amine Heat Heat Mixture Amine->Heat Formaldehyde Formaldehyde (aq) Formaldehyde->Heat Formic_Acid Formic Acid Formic_Acid->Heat Neutralize Neutralize and Extract Heat->Neutralize Purify Purify Product Neutralize->Purify Product Tertiary Amine Purify->Product

General workflow for the Eschweiler-Clarke reaction.

Application in Drug Development: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes such as proliferation, differentiation, and survival.[9] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention.[10][11]

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2.[12] The synthesis of Trametinib and its analogs often involves the introduction of key functional groups that can be achieved through various synthetic strategies, including those that may involve aminomethylation or related C-N bond-forming reactions to build the complex heterocyclic core.[12][13][14]

The diagram below illustrates the MAPK/ERK signaling pathway and the point of intervention by MEK inhibitors like Trametinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

MAPK/ERK signaling pathway and inhibition by Trametinib.

References

A Comparative Guide to the Synthesis of Polyamine Structures for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined polyamines is a critical step in the creation of effective and safe delivery vehicles for genetic material and drugs. This guide provides an objective comparison of prevalent synthesis methods for polymers with polyamine-like structures, supported by experimental data and detailed protocols.

The direct polymerization of methanediamine dihydrochloride is not a commonly documented method for synthesizing well-defined linear polyamines for biomedical applications. Instead, researchers have turned to a variety of other synthetic strategies to create polymers with primary, secondary, or tertiary amine functionalities in their backbone or as pendant groups. These methods offer varying degrees of control over molecular weight, architecture, and functionality, which in turn influences their performance in applications such as gene delivery.

This guide will compare four key synthetic approaches:

  • Step-Growth Polymerization of Formaldehyde and Diamines: A classical method for creating polymers with amine and methylene groups in the backbone.

  • Cationic Ring-Opening Polymerization (CROP) of Aziridines: A versatile technique for producing linear or branched polyamines.

  • Hydrolysis of Precursor Polymers: An indirect route that leverages the polymerization of a precursor polymer followed by chemical modification to yield the desired polyamine.

  • Ring-Opening Metathesis Polymerization (ROMP) of Amine-Functionalized Monomers: A powerful method for synthesizing polymers with complex architectures and functional groups.

Performance Comparison

The choice of synthesis method significantly impacts the properties of the resulting polyamine, which in turn affects its suitability for biomedical applications. The following table summarizes key performance indicators for polyamines synthesized via the different methods.

Synthesis MethodTypical Yield (%)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)CytotoxicityTransfection Efficiency
Step-Growth Polymerization (Formaldehyde + Diamine) Moderate to HighBroad range, difficult to controlHigh (>2.0)[1]Can be high, depends on residual monomersVariable
Cationic Ring-Opening Polymerization (Aziridines) HighControllable (low to high)Narrow to broad (1.1 - 2.5)Moderate to high, dependent on MW and branchingGenerally high
Hydrolysis of Precursor Polymers (e.g., Poly(2-oxazoline)s) High (for hydrolysis step)Well-controlled by precursor polymerizationNarrow (typically <1.3)Generally lower than branched PEIGood to excellent
Ring-Opening Metathesis Polymerization (ROMP) HighWell-controlledNarrow (typically <1.2)[2]Variable, can be tailored by monomer designPromising, depends on structure

Experimental Protocols

Step-Growth Polymerization of a Linear Polyamidoamine

This protocol describes the synthesis of a linear polyamidoamine by interfacial polycondensation of a diamine and a diacid chloride.[3][4]

Materials:

  • Endogenous polyamine (e.g., spermidine, spermine), with secondary amines protected (e.g., with Boc groups)

  • Sebacoyl dichloride

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Hydrochloric acid (HCl) for deprotection

Procedure:

  • An aqueous solution of the protected polyamine and sodium hydroxide is prepared.

  • A solution of sebacoyl dichloride in chloroform is carefully layered on top of the aqueous solution.

  • The polymer film that forms at the interface is continuously removed by winding it onto a stirring rod.

  • The resulting polymer is washed thoroughly with water and dried.

  • The protecting groups on the secondary amines are removed by hydrolysis in a chloroform solution in the presence of hydrochloric acid.

  • The final polyamidoamine is isolated and purified.

Characterization:

  • ¹H NMR and FTIR: To confirm the polymer structure and the removal of protecting groups.[3]

  • Viscometry: To estimate the average viscosity molecular weight.[4]

Cationic Ring-Opening Polymerization (CROP) of Aziridine

This protocol outlines the synthesis of branched polyethyleneimine (bPEI) by CROP of aziridine.[5][6]

Materials:

  • Aziridine (monomer)

  • Acid catalyst (e.g., Brønsted or Lewis acid)

  • Solvent (e.g., water or organic solvent)

Procedure:

  • Aziridine is polymerized in the presence of an acid catalyst in a suitable solvent. The reaction is typically carried out at elevated temperatures.

  • The polymerization proceeds via a chain-growth mechanism, but chain transfer reactions lead to a branched structure.

  • The reaction is terminated by adding a base to neutralize the acidic catalyst.

  • The resulting branched polyethylenimine is purified by dialysis or precipitation.

Characterization:

  • ¹H NMR: To confirm the branched structure.

  • GPC/SEC: To determine the molecular weight and polydispersity.

Hydrolysis of Poly(2-ethyl-2-oxazoline) to Linear Polyethylenimine

This protocol describes the synthesis of linear polyethylenimine (l-PEI) by acidic hydrolysis of a poly(2-oxazoline) precursor.[7][8][9][10]

Materials:

  • Poly(2-ethyl-2-oxazoline) (PEtOx)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • PEtOx is synthesized via living cationic polymerization of 2-ethyl-2-oxazoline, which allows for good control over molecular weight and a narrow PDI.[8]

  • The purified PEtOx is dissolved in an aqueous HCl solution.

  • The solution is heated under reflux for a specified time to achieve the desired degree of hydrolysis. The extent of hydrolysis can be monitored by ¹H-NMR.[7][8]

  • After cooling, the solution is neutralized with NaOH to precipitate the linear PEI.

  • The l-PEI is collected, washed, and dried.

Characterization:

  • ¹H NMR: To determine the degree of hydrolysis by comparing the integrals of the signals corresponding to the remaining acetyl groups and the polyethyleneimine backbone.[8]

  • GPC/SEC (in an appropriate eluent like hexafluoroisopropanol): To analyze the molecular weight and PDI of the resulting l-PEI.[7]

Ring-Opening Metathesis Polymerization (ROMP) of an Amine-Functionalized Norbornene

This protocol details the synthesis of a polyamine via ROMP of an exo-N-(Boc-aminopropyl)-norbornene-imide monomer, followed by deprotection.

Materials:

  • exo-N-(Boc-aminopropyl)-norbornene-imide (monomer)

  • Grubbs' third-generation catalyst

  • Dichloromethane (DCM, solvent)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • The monomer is dissolved in anhydrous DCM.

  • A solution of Grubbs' catalyst in DCM is added to the monomer solution under an inert atmosphere.

  • The polymerization is allowed to proceed at room temperature.

  • The reaction is terminated by the addition of ethyl vinyl ether.

  • The polymer is precipitated in cold methanol and dried.

  • The Boc protecting group is removed by treating the polymer with TFA in DCM.

  • The final amine-functionalized polymer is isolated after removal of the solvent and TFA.

Characterization:

  • ¹H NMR: To confirm the polymer structure and the removal of the Boc protecting group.

  • GPC/SEC: To determine the number-average molecular weight (Mn) and PDI. The Mn can be controlled by the monomer-to-initiator ratio.[2]

Mandatory Visualizations

Signaling Pathway: Polyamine-Mediated Gene Delivery

Polyamines are effective gene delivery vectors primarily due to their cationic nature, which allows them to condense negatively charged nucleic acids (DNA, RNA) into nanoparticles called polyplexes. A key mechanism for their efficacy is the "proton sponge" effect, which facilitates endosomal escape.

GeneDelivery cluster_extracellular Extracellular Space cluster_cell Cell Polyplex Polyamine/DNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome/ Lysosome (pH ~5.0) Endosome->LateEndosome Escape Endosomal Escape LateEndosome->Escape Osmotic Swelling & Rupture ProtonSponge Proton Sponge Effect: Polyamines buffer endosomal pH, leading to continuous proton and chloride ion influx. ProtonPump Proton Pump (V-ATPase) ProtonPump->LateEndosome H+ influx Cytosol Cytosol Escape->Cytosol DNA Release Nucleus Nucleus Cytosol->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription

Caption: Mechanism of polyamine-mediated gene delivery via the proton sponge effect.

Experimental Workflow: Synthesis and Characterization of Polyamines

This diagram illustrates a general workflow for the synthesis, purification, and characterization of polyamines for biomedical evaluation.

Workflow cluster_char Characterization Techniques cluster_bio Biological Assays Monomer Monomer(s) Selection (e.g., Aziridine, Diamine) Synthesis Polymerization (e.g., CROP, Step-Growth) Monomer->Synthesis Purification Purification (Precipitation/Dialysis) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization BioEvaluation Biological Evaluation Characterization->BioEvaluation NMR NMR (Structure) Characterization->NMR GPC GPC/SEC (MW, PDI) Characterization->GPC FTIR FTIR (Functional Groups) Characterization->FTIR Cytotoxicity Cytotoxicity Assay (e.g., MTT) BioEvaluation->Cytotoxicity Transfection Transfection Efficiency (e.g., Luciferase Assay) BioEvaluation->Transfection

Caption: General workflow for polyamine synthesis and evaluation.

References

Spectroscopic Comparison of Methanediamine Dihydrochloride Reaction Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction dynamics for the synthesis of methanediamine dihydrochloride is crucial for process optimization and impurity profiling. This guide provides a comparative analysis of spectroscopic techniques for monitoring the reaction intermediates, supported by experimental data and detailed protocols.

The synthesis of this compound from formaldehyde and ammonia in the presence of hydrochloric acid is a seemingly straightforward reaction that proceeds through a series of transient and complex intermediates. The ability to identify and characterize these intermediates is paramount for controlling the reaction, maximizing yield, and ensuring the purity of the final product. This guide explores the application of various spectroscopic methods for the in-situ monitoring and characterization of these reactive species.

Proposed Reaction Pathway and Key Intermediates

The reaction of formaldehyde with ammonia is known to be complex, with the final product being highly dependent on the reaction conditions. In an acidic aqueous environment, the reaction is proposed to proceed through the following key intermediates before the formation of methanediamine, which is then trapped as its stable dihydrochloride salt.

Reaction_Pathway Formaldehyde Formaldehyde Aminomethanol Aminomethanol Formaldehyde->Aminomethanol + NH3 Ammonia Ammonia Ammonia->Aminomethanol Iminium Ion Iminium Ion Aminomethanol->Iminium Ion - H2O Methanediamine Methanediamine Iminium Ion->Methanediamine + NH3 This compound This compound Methanediamine->this compound + 2HCl NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Reactant_A Formaldehyde solution in D2O NMR_Tube NMR Tube Reactant_A->NMR_Tube Reactant_B Ammonium chloride solution in D2O Reactant_B->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Initial_Spectrum Acquire initial spectrum (t=0) Spectrometer->Initial_Spectrum Time_Series Acquire spectra at set time intervals Initial_Spectrum->Time_Series Process_Spectra Process spectra (phasing, baseline correction) Time_Series->Process_Spectra Identify_Peaks Identify peaks of reactants, intermediates, and products Process_Spectra->Identify_Peaks Integrate_Peaks Integrate peaks for quantitative analysis Identify_Peaks->Integrate_Peaks Kinetic_Analysis Plot concentration vs. time for kinetic analysis Integrate_Peaks->Kinetic_Analysis

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of methanediamine dihydrochloride, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2] For handling spills, Tyvek-type disposable sleeves or clothing are recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation or when dust may be generated, use a suitable respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated containers must be managed as hazardous waste through an approved waste disposal facility.[2][5] Do not dispose of this chemical in regular trash or down the drain.[5]

1. Waste Collection:

  • Collect all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous waste.[5]

2. Containment:

  • Place all collected waste into a designated, clearly labeled, and sealable hazardous waste container to prevent leaks or spills.[5]

3. Spill Management:

  • In the event of a small spill, dampen the solid material with water.[1]

  • Carefully transfer the dampened material into a suitable container for disposal.[1]

  • Use absorbent paper dampened with water to clean up any remaining residue.[1]

  • Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1]

  • Wash the contaminated area with a soap and water solution.[1]

  • Do not re-enter the area until it has been verified as clean by a safety officer or other responsible person.[1]

4. Final Disposal:

  • Arrange for the collection and disposal of the sealed hazardous waste container through a licensed and approved waste disposal plant.[2][5]

  • Ensure compliance with all local, state, and federal regulations for hazardous chemical waste disposal.[5]

Hazard Summary

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill dampen Dampen Solid with Water spill->dampen Yes collect_waste Collect Unused Chemical & Contaminated Materials spill->collect_waste No transfer Transfer to Waste Container dampen->transfer cleanup Clean Area with Damp Absorbent Paper transfer->cleanup wash Wash Area with Soap and Water cleanup->wash contain_waste Seal in Labeled Hazardous Waste Container wash->contain_waste collect_waste->contain_waste dispose Dispose via Approved Waste Disposal Plant contain_waste->dispose end End dispose->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanediamine dihydrochloride
Reactant of Route 2
Methanediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.